NICKEL SULFATE
Description
Properties
CAS No. |
15905-81-4 |
|---|---|
Molecular Formula |
NiSO4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization Science of Nickel Sulfate
Novel Approaches to Nickel Sulfate (B86663) Synthesis
The synthesis of nickel sulfate can be achieved through various routes, with recent research exploring more sustainable and efficient methods. Traditional methods often involve dissolving nickel metal, oxides, or carbonates in sulfuric acid. vedantu.com For large-scale production, this can involve supplying nickel metal in a sealed reactor with a sulfuric acid solution and introducing oxygen while maintaining constant temperature and pressure to produce a concentrated this compound solution. vedantu.com
Green Synthesis Routes Utilizing Biological Extracts
Green synthesis approaches offer an environmentally friendly alternative to conventional chemical methods for producing metal compounds, including nickel-based materials. These methods often utilize biological sources such as plant extracts as reducing and stabilizing agents. jelsciences.combiomedgrid.com For instance, plant extracts from sources like Aloe vera, coriander, Peumus boldus, Citrus paradise (grapefruit) peels, and Fumaria officinalis have been explored for the green synthesis of nickel nanoparticles, often using this compound as a precursor. jelsciences.com The phytochemicals present in these extracts can influence parameters like solvent, temperature, pressure, and pH during the synthesis process. whiterose.ac.uk Studies have shown that plant extract-induced biosynthesis can convert this compound into nickel or nickel hydroxide (B78521) nanoparticles. scilit.com
Optimization of Reaction Conditions for Purity and Yield
Optimizing reaction conditions is crucial for maximizing the purity and yield of this compound. This involves carefully controlling parameters such as temperature, reaction time, concentration of reactants, and pH. acs.org For example, in the synthesis of this compound by dissolving nickel oxide in hot, dilute sulfuric acid, the process typically involves supplying nickel in an enclosed reactor with sulfuric acid and introducing oxygen under constant temperature and pressure. vedantu.com This oxidation process yields a concentrated this compound solution. vedantu.com Further heating of this concentrated solution can lead to the crystallization of this compound hexahydrate, which is commonly used commercially. vedantu.com
Achieving high purity is particularly important for applications like battery manufacturing, where even low concentrations of impurities like magnesium can negatively impact the performance of cathode materials. rsc.orgnih.gov Studies on the crystallization of this compound from industrial process streams have investigated the effects of temperature, seeding, and the presence of magnesium on the formation of different solid phases. mdpi.com Research has shown that the precipitating phase is influenced by both the seed amount and reaction temperature. mdpi.com Impurity uptake mechanisms, such as surface adsorption and lattice substitution, can occur during crystallization, affecting the purity of the final product. nih.govresearchgate.net Repulping, a purification process, has been shown to effectively remove magnesium impurities from this compound hexahydrate crystals. nih.gov
Precursor Influence on Nickel-Based Material Formation
The choice of nickel precursor significantly influences the structure and characteristics of the resulting nickel-based materials. Studies have investigated the effect of different nickel salts, such as this compound, nickel nitrate (B79036), nickel chloride, and nickel acetate (B1210297), on the formation of nickel oxide films. acs.orgresearcher.life For instance, using this compound as a precursor in a mixed metal-imidazole casting method resulted in the formation of an amorphous Ni(III)Ox nanosheet film, whereas other precursors led to the formation of crystalline Ni(II)O nanoparticle films under the same conditions. acs.orgresearcher.life The sulfate ions in the this compound precursor were found to inhibit the thermochemical formation of Ni(II)O, promoting the formation of a Ni(III)Ox intermediate. acs.orgresearcher.life This highlights how the anion of the nickel precursor can play a crucial role in directing the synthesis pathway and the final material properties. The influence of precursors is also evident in catalyst preparation, where the anionic precursor can affect catalyst activity and metal distribution. mongoliajol.info
Fundamental Principles of this compound Crystallization
Crystallization is a critical step in obtaining solid this compound with desired properties. The process is driven by supersaturation, where the solute concentration exceeds the equilibrium solubility. rsc.orgatlassian.net
Polymorphism and Hydrate (B1144303) Phase Transformations (e.g., Hexahydrate, Heptahydrate, Retgersite, Nickelhexahydrite)
This compound can crystallize in various hydrated forms, with different numbers of water molecules incorporated into the crystal structure. At least seven sulfate salts of nickel(II) are known, differing in their hydration levels or crystal habit. wikipedia.org The most commonly encountered hydrates are the hexahydrate (NiSO₄·6H₂O) and the heptahydrate (NiSO₄·7H₂O). ebsco.commetu.edu.tr
The stability of these hydrate phases is dependent on temperature. Below approximately 31.5–32 °C, the heptahydrate (morenosite) is the most stable phase in acid-free solutions. metu.edu.trresearchgate.net Above this temperature, this compound hexahydrate becomes the stable form in solution. metu.edu.trresearchgate.net
The hexahydrate itself exhibits polymorphism, existing in two known forms: α-NiSO₄·6H₂O (retgersite) and β-NiSO₄·6H₂O. mdpi.commetu.edu.tr These polymorphs have different stability regions, with a transition point observed between 53–55 °C. metu.edu.trresearchgate.net Retgersite is a naturally occurring mineral form of this compound hexahydrate. wikipedia.org Another hexahydrate, nickelhexahydrite ((Ni,Mg,Fe)SO₄·6H₂O), is a monoclinic dimorph of retgersite and also occurs naturally. wikipedia.org The heptahydrate, morenosite, is relatively unstable in air and can lose water to transform into the hexahydrate form at ambient conditions. wikipedia.orgmetu.edu.tr Phase transformations can occur both in solution and in the dry state, and understanding these transformations is important for industrial production and storage. mdpi.commetu.edu.tr
| Hydrate Form | Chemical Formula | Mineral Name | Stability Region (approx.) |
| Heptahydrate | NiSO₄·7H₂O | Morenosite | Below 31.5–32 °C (in solution) metu.edu.trresearchgate.net |
| Hexahydrate (alpha) | α-NiSO₄·6H₂O | Retgersite | Above ~53–55 °C (in solution) metu.edu.trresearchgate.net |
| Hexahydrate (beta) | β-NiSO₄·6H₂O | - | Between ~31.5–32 °C and ~53–55 °C (in solution) metu.edu.trresearchgate.net |
| Hexahydrate (monoclinic) | (Ni,Mg,Fe)SO₄·6H₂O | Nickelhexahydrite | - |
| Anhydrous | NiSO₄ | - | Above 330 °C wikipedia.org |
Influence of Temperature and Supersaturation on Crystal Growth
Temperature and supersaturation are key parameters that significantly influence the nucleation and growth of this compound crystals. Crystal growth generally involves the arrangement of atoms, ions, or molecules into structured patterns from a solution or gas phase. ebsco.com Supersaturation, the condition where the solute concentration exceeds the equilibrium solubility, provides the driving force for crystallization. rsc.orgatlassian.net The degree of supersaturation affects the rate of nucleation and crystal growth. atlassian.net
At low supersaturation levels, primary nucleation is not significant, but it increases drastically at higher supersaturation levels. atlassian.net There exists a metastable zone where crystal growth dominates and a labile zone where primary nucleation is dominant. atlassian.net The rate of crystal growth can be influenced by temperature; generally, growth is faster at relatively higher temperatures. ebsco.com However, lowering the temperature of a solution can also increase the rate of growth by inducing supersaturation. ebsco.com
Studies on this compound crystallization have shown that temperature dictates the precipitating hydrate phase. mdpi.com For example, crystallization at 50 °C favors the formation of this compound hexahydrate crystals. rsc.org The concentration of the nickel salt precursor is also critical as it influences the nucleation and growth rates based on chemical kinetic theory. mdpi.com Precursor concentration can be manipulated to control the size and morphology of the resulting crystals. mdpi.com Impurities in the solution can also affect crystal growth and habit. atlassian.netebsco.com
Table summarizing the effect of temperature on stable this compound hydrate phases in solution:
| Temperature Range (°C) | Stable Hydrate Phase in Solution (acid-free) |
| Below 31.5–32 | NiSO₄·7H₂O (Heptahydrate/Morenosite) metu.edu.trresearchgate.net |
| 31.5–32 to 53–55 | β-NiSO₄·6H₂O (Hexahydrate) metu.edu.trresearchgate.net |
| Above 53–55 | α-NiSO₄·6H₂O (Hexahydrate/Retgersite) metu.edu.trresearchgate.net |
Hydrodynamic Conditions and Crystal Growth Rate
Hydrodynamic conditions, such as the flow velocity of the solution, play a significant role in the growth rate of this compound crystals. Studies on the growth of single crystals of α-NiSO₄·6H₂O under steady-state conditions of temperature difference and forced solution convection have investigated this influence. researchgate.net It has been shown that the kinetic growth mode can be achieved at specific flow velocities. For instance, a flow velocity of 37 cm/s has been reported to achieve kinetic growth mode, while a lower velocity of 10 cm/s did not, suggesting the formation of a boundary diffusion layer near the crystal face with a high concentration gradient. mdpi.com The growth rate of crystals is also influenced by factors such as temperature and supersaturation. researchgate.net
Seeding Effects on Crystallization Pathways
Seeding is a widely used technique in industrial crystallization to control the crystallization pathway and the properties of the final product, including crystal size. mdpi.comntnu.no The addition of small particles of the material to be crystallized can induce the crystallization of a desired solid form from a supersaturated solution, especially in complex systems where multiple phases might otherwise precipitate. mdpi.com
Research indicates that the amount of seed material and the reaction temperature can dictate the precipitating phase of this compound. mdpi.com While seeding is effective for inducing crystallization and controlling product size, it does not guarantee phase purity in systems with high solubility and closely valued solubility, such as this compound salts, due to the strong influence of kinetic factors. mdpi.com The size of the crystal seeds is also considered important, with larger seeds potentially splitting into more secondary nuclei in agitated systems due to increased contact probability and collision energy. ntnu.no
Impurity Management and Crystal Engineering in this compound Production
The presence of impurities in this compound crystals can significantly impact their quality and suitability for high-purity applications like battery production. Effective impurity management and crystal engineering are therefore critical aspects of this compound production.
Mechanisms of Impurity (e.g., Magnesium, Sodium, Chloride) Incorporation into Crystal Lattices
Common impurities found in industrial this compound streams include magnesium, sodium, and chloride. mdpi.commetu.edu.trresearchgate.net These impurities can be incorporated into the crystal structure through different mechanisms, affecting the purity of the final product and potentially influencing crystallization pathways. mdpi.com
Magnesium and cobalt, when present in higher initial concentrations, are primarily integrated into the crystal lattice of this compound hexahydrate (NiSO₄·6H₂O) through isomorphous substitution and inclusion. acs.orgacs.orgfigshare.com The similar ionic radius of Mg²⁺ (72 pm) to that of Ni²⁺ (69 pm) facilitates isomorphous substitution, where Mg²⁺ ions replace Ni²⁺ ions within the crystal lattice structure, resulting in minimal strain. acs.orgrsc.org This makes magnesium particularly challenging to remove. acs.orgrsc.org
In contrast, sodium and calcium are predominantly adsorbed onto the crystal surface, regardless of their initial concentrations. acs.orgacs.orgfigshare.com Chloride uptake during cooling crystallization has been found to be negligible, while sodium is weakly adsorbed on the crystal surface. metu.edu.tr
Strategies for Impurity Removal During Crystallization Processes (e.g., Repulping)
Various strategies are employed to mitigate impurities during this compound crystallization. Repulping is a feasible post-crystallization strategy that has proven effective in reducing the levels of impurities like magnesium and cobalt. acs.orgacs.orgfigshare.com This process involves stirring impure this compound crystals in a saturated solution, which helps to redistribute impurities, particularly those trapped within the crystals, into the liquid phase. acs.org
Studies have shown that repulping NiSO₄·6H₂O crystals with a saturated NiSO₄ solution can significantly remove magnesium. researchgate.netrsc.orgresearchgate.net For example, one study indicated a 77% removal of magnesium in a first-stage repulping process. rsc.orgresearchgate.net However, a second-stage repulping process was found to be less effective, with only 26% additional magnesium removal, suggesting a decreased removal efficiency in subsequent stages. rsc.orgresearchgate.net The purification efficiency of repulping stages can be quantified by the equilibrium distribution coefficient. rsc.orgresearchgate.net
Other techniques like evaporative crystallization can remove most impurities, but magnesium remains a notable challenge. rsc.org Displacement washing is another method used in conjunction with crystallization and repulping to enhance purity. acs.org
Control of Crystal Morphology and Particle Properties (e.g., Size, Distribution, Shape)
Controlling the morphology and particle properties of this compound crystals, such as size, size distribution, and shape, is important as these characteristics affect downstream processes like filtration. metu.edu.tr Crystal particle diameter, distribution, and crystal formation significantly impact the quality of this compound hexahydrate. google.com
The crystallization control method adopted greatly influences crystal formation, granularity, quality, and the yield of the crystallization process. google.com Rational control of crystalline growth can improve purity and yield, and also affect product separation, washing, packing, transportation, and storage. google.com
Factors such as cooling rate, stirring rate, and the amount and size of added seed crystals play a crucial role in controlling crystal growth and obtaining desired particle properties. google.comgoogle.com For instance, controlling the cooling rate and temperature, along with the timing and proportion of added this compound crystal seeds, can help address issues like poor crystal shape, small particle size, and uneven particle size distribution, leading to larger and more uniformly sized crystals. google.com Hydrodynamic conditions, including stirring speed, also influence crystal growth in batch crystallization processes. google.com
Different crystallization conditions can lead to variations in crystal shape. For example, in a novel membrane percrystallization process, high water fluxes produced pure this compound heptahydrate with elongated and laminar particles, while lower water fluxes resulted in both heptahydrate and hexahydrate salts with approximately spherical particles. uq.edu.au
Growth of Mixed this compound Crystals and Solid Solutions
The growth of mixed crystals and solid solutions involving this compound is an area of research, particularly for applications requiring specific optical or physical properties. Mixed crystals of nickel and cobalt sulfates, for example, are explored for use as optical filters. mdpi.com These mixed crystals, such as potassium-cobalt sulfate hexahydrate/potassium-nickel sulfate hexahydrate (K₂Co(SO₄)₂·6H₂O/K₂Ni(SO₄)₂·6H₂O), can be grown from solutions containing the isomorphic components. researchgate.net
The formation of solid solutions can occur due to the isomorphous substitution of ions with similar characteristics, such as magnesium ions substituting for nickel ions in the this compound crystal lattice. acs.orgrsc.org This isomorphic substitution is a primary mechanism for the uptake of certain impurities into the crystal structure. rsc.orgresearchgate.net
Growth methods like slow evaporation of aqueous solutions have been used to synthesize mixed crystals such as ammonium (B1175870) nickel-copper sulfate hexahydrate. researchgate.net The properties of these mixed crystals, including their transmission spectra and structural quality, are influenced by growth conditions such as the growth rate. researchgate.net However, a common challenge in growing water-soluble mixed crystals is the formation of structural defects, which can limit their practical applications. mdpi.com
Co-crystallization with Other Metal Sulfates (e.g., Manganese, Cobalt, Potassium, Zinc)
Co-crystallization involves the simultaneous crystallization of two or more components into a single crystal structure. In the context of metal sulfates, this often leads to the formation of solid solutions or double salts. The ability of this compound to co-crystallize with other metal sulfates like manganese, cobalt, potassium, and zinc is influenced by factors such as ionic radii, charge, and crystallization conditions.
Studies have explored the formation of solid solutions between hydrated this compound and other metal sulfates. For instance, double sodium-nickel and sodium-manganese salts can form solid solutions with a blödite-type structure within specific concentration ranges. iaea.org Similarly, mixed Tutton salts with the general formula M₂M'(SO₄)₂·6H₂O, where M can be K⁺ or NH₄⁺ and M' can be Ni²⁺, Co²⁺, or Zn²⁺, are known to crystallize in the monoclinic system with the P2₁/c or P2₁/a space group. scielo.brmdpi.comnih.gov
The synthesis of these mixed-metal sulfate crystals is commonly achieved through methods like slow solvent evaporation from saturated aqueous solutions containing the respective metal sulfates. mdpi.comnih.gov This method allows for the growth of crystals with well-defined faces and reduced structural defects. scielo.br Another approach involves introducing another metal cation into the this compound hexahydrate (NiSO₄·6H₂O) structure to obtain doped or mixed crystals. mdpi.com
Specific examples of co-crystallization include the formation of potassium this compound hexahydrate (K₂Ni(SO₄)₂·6H₂O), also known as nickel Tutton's salt, through the reaction of nickel and potassium sulfates in hot water followed by cooling or evaporation. crystalls.info Mixed crystals of ammonium nickel cobalt sulfate hexahydrate and potassium cobalt this compound hexahydrate have also been investigated. mdpi.com The co-crystallization of nickel, manganese, and cobalt sulfates is relevant in processes for producing crystallized metal sulfates, potentially for battery-grade materials. google.com
However, impurities can influence co-crystallization. For example, in the crystallization of this compound hexahydrate, magnesium sulfate is a likely compound to co-crystallize due to the similar ionic radius and charge of magnesium and nickel ions. rsc.orgntnu.no Despite the presence of impurities in the solution, high purity NiSO₄·6H₂O crystals can still be obtained, although co-crystallization of separate compounds alongside NiSO₄ can occur. ntnu.no
Structural and Growth Pattern Analysis of Mixed-Metal Sulfate Systems
The structural analysis of mixed-metal sulfate systems involving this compound reveals insights into how the different metal ions are incorporated into the crystal lattice and the resulting crystal habits. Techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, electron paramagnetic resonance spectroscopy (EPR), IR, and Raman spectroscopy are employed for these analyses. iaea.orgscielo.brmdpi.comnih.gov
In mixed sodium-nickel-manganese sulfates, studies using powder XRD, EPR, IR, and Raman spectroscopy have shown that solid solutions of Na₂Ni₁₋ₓMnₓ(SO₄)₂·4H₂O with a blödite-type structure form within a certain concentration range. iaea.org In these structures, Ni²⁺ and Mn²⁺ ions can be homogeneously distributed over crystallographic positions. iaea.org
For Tutton salts, including those containing nickel, cobalt, manganese, and zinc, the hexahydrate crystals typically crystallize in the monoclinic system with space groups like P2₁/c or P2₁/a. scielo.brmdpi.comnih.gov The structure is characterized by distorted octahedra of [M'(H₂O)₆]²⁺ (where M' is the divalent metal) and tetrahedra of SO₄²⁻ and the monovalent cation (K⁺, NH₄⁺). scielo.brnih.gov These polyhedra are interconnected by hydrogen bonds and ion-dipole interactions, forming a three-dimensional network. mdpi.com
Single-crystal X-ray analysis of mixed cobalt-nickel Tutton salts, for instance, has shown that the mixed salts crystallize in the space group P2₁/c, with the metal ions (Co²⁺ or Ni²⁺) occupying the center of an octahedron coordinated by six water molecules. scielo.br The Ni and Co atoms can exhibit static occupational disorder, where both metals alternately occupy the same site within the mixed crystal. scielo.br
The growth patterns of these mixed crystals can be studied using techniques like atomic force microscopy (AFM), which can reveal growth modes such as spiral and terraced nucleus growth. mdpi.com The specific growth pattern can be influenced by factors like supersaturation and the presence of impurities.
Structural distortions, such as the Jahn-Teller effect, can influence the geometry of the metal-containing octahedra in these mixed sulfate crystals. scielo.brnih.gov This effect, related to the electronic configuration of the metal ion, can lead to slight distortions in the bond lengths and angles within the octahedron. nih.gov
The study of these mixed-metal sulfate systems is important for understanding the fundamental principles of co-crystallization and solid solution formation, as well as for tailoring the properties of these materials for specific applications, such as optical filters or battery precursors. researchgate.netresearchgate.netresearchgate.net
Data Table: Selected Properties of Metal Sulfates Mentioned in Co-crystallization
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System (Hydrated Forms) | PubChem CID |
| This compound | NiSO₄ | 154.75 indiamart.com | Monoclinic (Hexahydrate) crystalls.info | 24586 wikidata.org |
| Manganese(II) Sulfate | MnSO₄ | 151.001 wikipedia.org | Monoclinic (Monohydrate) wikipedia.org | 24580 wikipedia.org |
| Cobalt(II) Sulfate | CoSO₄ | 154.996 wikipedia.org | Monoclinic (Heptahydrate) researchgate.net | 24965 flybase.org |
| Potassium Sulfate | K₂SO₄ | 174.259 wikipedia.org | Orthorhombic (Anhydrous) wikipedia.org | 24507 wikidata.org |
| Zinc Sulfate | ZnSO₄ | 161.47 suchemindustries.in | Orthorhombic (Heptahydrate) atamanchemicals.com | 24424 atamanchemicals.com |
Note: Crystal system information is provided for common hydrated forms relevant to co-crystallization studies where available.
Sophisticated Structural Elucidation and Spectroscopic Characterization of Nickel Sulfate Compounds
Advanced Crystallographic Investigations
Crystallographic studies, primarily using X-ray and neutron diffraction, are crucial for determining the precise arrangement of atoms in nickel sulfate (B86663) crystals. These methods allow for the identification of crystal systems, space groups, unit cell parameters, and the analysis of interatomic interactions.
Single-Crystal X-ray Diffraction Analysis of Nickel Sulfate Hydrates and Complexes
Single-crystal X-ray diffraction (SCXRD) is a fundamental technique for elucidating the three-dimensional structure of this compound compounds. Studies on this compound hydrates, such as the monohydrate (α-NiSO₄·H₂O), hexahydrate (NiSO₄·6H₂O), and heptahydrate (NiSO₄·7H₂O), have utilized SCXRD to determine their atomic positions and bonding acs.orgresearchgate.netarizona.edu. For instance, α-NiSO₄·H₂O crystallizes in the monoclinic space group C2/c at ambient conditions. acs.org this compound hexahydrate exists in two modifications: a tetragonal form and a monoclinic form. arizona.edu The tetragonal form, known as retgersite, crystallizes in the non-centrosymmetric space group P4₁2₁2 or P4₃2₁2. researchgate.netrsc.org The monoclinic form crystallizes in the space group P2₁/c. researchgate.net The structure of this compound heptahydrate is orthorhombic with the space group P2₁2₁2₁. arizona.edu
SCXRD has also been applied to study this compound complexes. For example, coordinated complexes like MnₓNi₍₁₋ₓ₎(C₂H₆N₂O)₆SO₄ have been characterized by single-crystal X-ray analysis, revealing they belong to the trigonal crystal family with the R-3c space group. mdpi.com A novel polynuclear nickel(II) complex, Ni₆(N₂H₄)₆(SO₄)₄(OH)₂(H₂O)₈(H₂O)₁₀, formed from the reaction of nickel(II) sulfate and hydrazine (B178648), has had its crystal structure determined by single-crystal X-ray diffraction. acs.org This complex exhibits a unique structure with hydrazine, sulfate, and hydroxo bridging groups. acs.org
Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of synthesized this compound compounds and complexes and can be used to determine crystal structures when single crystals are not available. mdpi.commdpi.comcore.ac.uk
Neutron Diffraction Studies of Hydrogen Bonding Networks and Interionic Interactions
Neutron diffraction is particularly valuable for studying the positions of light atoms like hydrogen, which are difficult to precisely locate using X-ray diffraction due to their low electron density. This makes neutron diffraction an ideal technique for investigating hydrogen bonding networks in hydrated this compound structures. iucr.org
Single-crystal neutron diffraction studies on α-nickel sulfate hexahydrate (α-NSH) have provided detailed structural information about hydrogen bonds. iucr.orgiucr.org These studies have shown subtle differences in the sulfate geometry and the intramolecular separation between the sulfate anions and the [Ni(H₂O)₆]²⁺ ions, influenced by the solvent environment during crystal growth. iucr.orgbarc.gov.in These differences in interionic interactions in the solution phase are carried over to the crystalline phase and can affect crystal properties like thermal stability and fragility. iucr.orgiucr.orgscite.ai
Neutron powder diffraction has also been used to characterize the crystal structures of higher hydrates, such as NiSO₄·8H₂O and NiSO₄·9H₂O, including the positions of hydrogen atoms (or deuterium (B1214612) in the case of deuterated samples). ucl.ac.uk This allows for a more complete understanding of the hydrogen bonding within these structures.
Analysis of Unit Cell Parameters and Space Groups
Crystallographic analysis provides essential information about the unit cell parameters and space groups of this compound compounds, which define the basic repeating unit and symmetry of the crystal lattice.
For α-NiSO₄·H₂O, the space group is C2/c at ambient conditions. acs.org Under high pressure, it undergoes phase transitions to P1̅ symmetries at higher pressures. acs.org
This compound hexahydrate (retgersite) crystallizes in the tetragonal system with space group P4₁2₁2 or P4₃2₁2. researchgate.netrsc.orgnih.govresearchgate.netgoogle.com Reported unit cell parameters for α-NSH include a = 6.7837 Å and c = 18.2772 Å. researchgate.net Another source gives a = 6.8 Å and c = 18.29999 Å. nih.gov The β form of this compound hexahydrate is monoclinic. arizona.edugoogle.com
This compound heptahydrate crystallizes in the orthorhombic system with space group P2₁2₁2₁. arizona.edu Unit cell dimensions have been reported for this hydrate (B1144303). arizona.edu
Ammonium (B1175870) this compound hexahydrate, a Tutton salt, crystallizes in the monoclinic system with space group P2₁/a. iucr.org Its unit cell dimensions are approximately a = 9.181 Å, b = 12.459 Å, c = 6.239 Å, and β = 106° 57'. iucr.org
Analysis of unit cell parameters can also reveal the effects of solid solutions, such as in the MgSO₄·9H₂O–NiSO₄·9H₂O series, where variations in parameters relate to the distribution of Ni²⁺ ions on different crystallographic sites. ucl.ac.uk
Table 1: Selected Crystallographic Parameters of this compound Hydrates
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Ref. |
| α-NiSO₄·H₂O | Monoclinic | C2/c | (ambient conditions) | acs.org | |
| NiSO₄·6H₂O (α, Retgersite) | Tetragonal | P4₁2₁2 or P4₃2₁2 | a ≈ 6.78-6.8, c ≈ 18.28-18.3 | 4 | researchgate.netarizona.edursc.orgnih.govresearchgate.netgoogle.com |
| NiSO₄·6H₂O (β) | Monoclinic | P2₁/c | researchgate.net | ||
| NiSO₄·7H₂O | Orthorhombic | P2₁2₁2₁ | (parameters reported) | 4 | arizona.edu |
| (NH₄)₂Ni(SO₄)₂·6H₂O | Monoclinic | P2₁/a | a ≈ 9.181, b ≈ 12.459, c ≈ 6.239, β ≈ 106.95° | 2 | iucr.org |
Note: Unit cell parameters can vary slightly depending on the specific study and conditions.
Vibrational and Electronic Spectroscopic Studies
Spectroscopic techniques, particularly infrared and Raman spectroscopy, provide valuable information about the vibrational modes of molecules and ions within the crystal lattice, aiding in functional group identification and understanding lattice dynamics. Electronic spectroscopy can probe the electronic transitions within the nickel ion and its coordination environment.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Lattice Dynamics
FTIR and Raman spectroscopy are complementary techniques used to study the vibrational properties of this compound compounds. These spectra provide fingerprints that can be used to identify the presence of specific functional groups, such as sulfate ions and water molecules, and to investigate how these groups interact within the crystal lattice. core.ac.uk
Studies on this compound hydrates and complexes have utilized FTIR and Raman spectroscopy to characterize their vibrational modes. acs.orgacs.orgiucr.orgiucr.orgresearchgate.net For instance, Raman spectra have been used to investigate the high-pressure behavior of this compound monohydrate, revealing spectral changes associated with phase transitions. acs.org
Raman spectroscopy has also been employed in conjunction with neutron diffraction to study α-nickel sulfate hexahydrate crystals grown under different conditions. iucr.orgiucr.orgresearchgate.net These studies showed that while the crystal structures were similar, there were slight differences in the ionic structure of the sulfate ions and changes in the hydrogen-bonding network, which were reflected in the Raman spectra. iucr.orgiucr.orgresearchgate.net FTIR analysis can confirm the presence of various functional groups and indicate interactions like strong interactions between free water molecules. researchgate.net
Vibrational spectroscopy can also provide insights into lattice dynamics, which relate to the collective vibrations of atoms in the crystal lattice. Changes in lattice dynamics can be observed through shifts and splitting of vibrational bands in FTIR and Raman spectra, often influenced by factors such as temperature, pressure, and crystal structure modifications. acs.org
Electronic spectroscopy, such as UV-Vis spectroscopy, is used to study the electronic transitions within this compound compounds, particularly the d-d transitions of the Ni²⁺ ion, which are influenced by its coordination environment. UV-Vis spectra of this compound hexahydrate and related complexes have been recorded to understand their optical properties. researchgate.netmdpi.com For example, UV-Vis spectra of coordinated nickel complexes have shown transmission peaks with slight bathochromic shifts compared to this compound hexahydrate. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (anhydrous) | 24586 |
| This compound Hexahydrate | 5284429 |
| This compound Heptahydrate | 61474 |
Table 2: Summary of Spectroscopic Techniques Applied to this compound Compounds
| Spectroscopic Technique | Information Provided | Relevant Sections |
| FTIR Spectroscopy | Identification of functional groups (sulfate, water), molecular vibrations | 3.2.1 |
| Raman Spectroscopy | Identification of functional groups, lattice dynamics, structural changes under pressure | 3.2.1 |
| UV-Vis Spectroscopy | Electronic transitions of Ni²⁺, optical properties | 3.2.1 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions and optical properties of this compound compounds and their complexes. This technique probes the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons within the material gcms.cz.
Studies have shown that this compound hexahydrate (NSH) exhibits significant absorption in the UV range, particularly from 350 nm to 430 nm in aqueous solution, with a reported molar absorptivity of 5.13 ± 0.03 mol⁻¹·dm³·cm⁻¹ at 393 nm mdpi.com. This characteristic absorption makes NSH a suitable material for UV light filter (ULF) applications, demonstrating high transmission efficiency (>80%) in the 250–340 nm range mdpi.com.
The UV-Vis spectra of nickel complexes can provide information about their geometry and electronic structure. For instance, electronic absorption spectra of certain nickel(II) complexes have indicated a square planar geometry tsijournals.com. Other studies on nickel(II) complexes with specific ligands have shown electronic transitions compatible with an octahedral geometry for the Ni²⁺ ion ajol.info. These transitions are observed as absorption bands at specific wavelengths, such as around 12700 cm⁻¹ and 19250 cm⁻¹ for spin-allowed transitions in an octahedral nickel(II) complex thaiscience.info. The position and intensity of these bands are indicative of the ligand field splitting and the nature of the electronic transitions occurring within the complex thaiscience.info.
In some nickel complexes, pronounced bands in the UV-Vis spectra are attributed to intraligand charge transfer transitions rsc.org. The molar absorptivity of these bands can increase with the electron-donating ability of the ligand rsc.org. The optical band gap energy of materials containing nickel can also be determined from UV-Vis data, providing insights into their semiconducting nature mdpi.com.
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Nickel and Sulfur Speciation
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the oxidation state and coordination chemistry of elements like nickel and sulfur in various materials, including this compound compounds nih.gov. XAFS is particularly well-suited for directly and nondestructively analyzing samples with high sensitivity osti.gov.
Studies utilizing XAFS have been conducted to investigate nickel and sulfur speciation in residual oil fly-ash particulate matter (ROFA PM) osti.govcecri.res.innih.gov. Analysis of the sulfur K-edge XANES (X-ray Absorption Near Edge Structure) has established that sulfate is abundant in these samples cecri.res.innih.gov. Depending on combustion conditions, lesser amounts of thiophenic sulfur, metal sulfide (B99878), and elemental sulfur may also be present cecri.res.innih.gov.
Least-squares fitting of the nickel K-edge XANES data has revealed that most of the nickel in ROFA PM is present as bioavailable NiSO₄·nH₂O cecri.res.innih.gov. Insoluble nickel may exist as minor species like nickel ferrite (B1171679) or nickel sulfide in different particle size fractions cecri.res.innih.gov. These XANES results are often in agreement with EXAFS (Extended X-ray Absorption Fine Structure) data, providing a comprehensive picture of the local atomic environment around nickel and sulfur atoms cecri.res.innih.gov. Such detailed speciation is crucial for understanding the mobility, bioavailability, and reactivity of nickel and sulfur in environmental contexts cecri.res.innih.gov. XAFS has also been used to examine sulfur and nickel in airborne particulate matter nih.gov.
Thermal and Microscopic Analysis for Structural Stability and Morphology
Thermal and microscopic analysis techniques provide valuable information about the structural stability, decomposition pathways, crystal morphology, and surface features of this compound compounds and their complexes.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Hydrates and Complexes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are widely used to study the thermal decomposition of this compound hydrates and complexes mdpi.comthaiscience.inforesearchgate.net. These techniques measure the mass change and heat flow of a sample as a function of temperature, revealing dehydration steps, decomposition temperatures, and the formation of stable residues thaiscience.info.
For this compound hexahydrate (NSH), TGA and DTA measurements show its thermal behavior, including dehydration steps at specific temperatures mdpi.comresearchgate.netresearchgate.net. Studies have indicated that NSH can start to decompose at temperatures around 73 °C mdpi.com. The dehydration mechanism and factors influencing the thermal stability of this compound crystalline hydrates have been discussed in detail researchgate.net.
In nickel complexes, TGA and DTA data provide insights into their thermal stability tsijournals.comthaiscience.inforesearchgate.net. For example, some nickel complexes have shown excellent thermostability up to 200 °C, with decomposition occurring at higher temperatures mdpi.comtsijournals.com. The decomposition temperature can be influenced by the nature of the ligands; for instance, replacing water ligands in NSH with methylurea (B154334) has been shown to enhance heat endurance significantly mdpi.com. The mass loss observed in TGA curves can be correlated to the loss of coordinated or uncoordinated water molecules and the decomposition of organic ligands thaiscience.info.
Here is a sample data table based on the search results for thermal analysis:
| Compound | Technique | Initial Decomposition Temp (°C) | Notes | Source |
| This compound Hexahydrate (NSH) | TGA/DTA | ~73 | Decomposition temperature mdpi.com | mdpi.com |
| MnₓNi₁₋ₓ(C₂H₆N₂O)₆SO₄ (x=0) Complex | TGA/DTA | 208 | Enhanced thermostability compared to NSH mdpi.com | mdpi.com |
| MnₓNi₁₋ₓ(C₂H₆N₂O)₆SO₄ (x=0.33) Complex | TGA/DTA | 202 | Enhanced thermostability compared to NSH mdpi.com | mdpi.com |
| MnₓNi₁₋ₓ(C₂H₆N₂O)₆SO₄ (x=0.75) Complex | TGA/DTA | 195 | Enhanced thermostability compared to NSH mdpi.com | mdpi.com |
| MnₓNi₁₋ₓ(C₂H₆N₂O)₆SO₄ (x=0.90) Complex | TGA/DTA | 183 | Enhanced thermostability compared to NSH mdpi.com | mdpi.com |
| Ni(II) complex with Schiff base ligand | TGA | >200 | Decomposes slowly after 200°C tsijournals.com | tsijournals.com |
| Nickel(II) salicylate (B1505791) complex | DTA | 285 | Stable complex researchgate.net | researchgate.net |
| Tris(phenanthroline)nickel(II) trifluoroacetate | TGA | ~100 (water loss) | Mass loss corresponding to water molecules thaiscience.info | thaiscience.info |
Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features
Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the crystal morphology, surface features, and particle size of this compound and related compounds ntnu.nometu.edu.tr. SEM images provide detailed information about the external appearance of crystals, including their shape, size distribution, and the presence of any surface imperfections or aggregates ntnu.nometu.edu.tr.
Studies using SEM have examined the morphology of this compound crystals grown under different conditions ntnu.nometu.edu.tr. For example, crystals precipitated at different temperatures have shown noticeable differences in surface roughness ntnu.no. Crystals grown at lower temperatures might exhibit a rougher surface compared to those grown at higher temperatures, which can appear more soft and rounded ntnu.no.
SEM is also used to observe the typical morphologies of different this compound hydrate phases metu.edu.tr. This compound heptahydrate (NSH7) has been reported to typically form fibrous or short-prismatic crystals, while alpha-nickel sulfate hexahydrate (α-NSH6) can appear as thick plates or short-prismatic crystals, and beta-nickel sulfate hexahydrate (β-NSH6) crystals are observed as basal plates metu.edu.tr. SEM images can also reveal the presence of smaller crystals, indicating secondary nucleation during crystallization processes metu.edu.tr. The technique helps in identifying general trends in crystal habit and behavior influenced by factors like impurities or partial dissociation ntnu.no.
Atomic Force Microscopy (AFM) for Crystal Growth Modes (e.g., Spiral, Terraced Nucleus Growth)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide detailed information about the growth mechanisms of crystals at the nanoscale, including the observation of growth modes like spiral and terraced nucleus growth mdpi.comresearchgate.netresearchgate.net. AFM allows researchers to visualize the steps and terraces on the surface of growing crystals, which are indicative of the underlying growth processes wiley-vch.de.
In the context of this compound and its related complexes, AFM has been employed to study the crystal growth patterns mdpi.comresearchgate.netresearchgate.net. For instance, spiral and terraced nucleus growth modes have been observed by AFM in crystals of coordinated nickel(II) complexes mdpi.comresearchgate.netresearchgate.net. Spiral growth is typically associated with screw dislocations on the crystal surface, where the core of the dislocation provides a perpetual step for growth even at low supersaturations wiley-vch.deacs.org. Terraced nucleus growth involves the formation and expansion of successive layers on the crystal surface wiley-vch.de.
AFM studies can reveal the height of growth steps, which often corresponds to the spacing of crystallographic planes mdpi.com. These observations provide valuable insights into the molecular-scale processes governing the incorporation of building units into the crystal lattice and the influence of factors like supersaturation on the growth mechanism wiley-vch.deacs.org.
X-ray Topography for Crystal Imperfections
X-ray topography is a non-destructive characterization method employed to visualize and analyze defects in single crystals by utilizing X-ray diffraction govinfo.govnih.gov. This technique reveals imperfections such as dislocations, inclusions, stacking faults, and internal stresses by mapping variations in the diffracted X-ray intensity caused by local lattice distortions around these defects govinfo.govnih.gov.
Studies on this compound hexahydrate (α-NiSO₄·6H₂O) crystals have frequently utilized X-ray topography to understand growth-related defects. Dislocations, often generated at inclusions, have been observed in the seed regeneration region of these crystals acs.orgresearchgate.net. These dislocations can exhibit different characters, including pure screw character on specific crystallographic faces like {001} acs.orgresearchgate.net. The presence and character of dislocations can significantly influence crystal growth rates on different faces acs.org.
In mixed crystals, such as K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O (KCNSH), which are isomorphic to this compound hexahydrate, X-ray topography has been instrumental in identifying defects arising from compositional variations mdpi.com. Sectorial inhomogeneity, a common issue in mixed crystals due to changes in solution composition during growth, has been identified as a primary source of elastic stresses using X-ray topography mdpi.com. These stresses can lead to the formation of cracks, often correlated with sectorial boundaries mdpi.com.
X-ray topography can be performed using laboratory sources or, for higher flux and shorter exposure times, synchrotron radiation sources nih.govacs.org. Both white beam and monochromatic beam techniques are employed, with synchrotron sources offering real-time imaging capabilities acs.org. Lang projection topography is a widely used laboratory method that provides a two-dimensional projection of the three-dimensional defect structure within a crystal acs.orgresearchgate.net.
Research findings indicate that inclusions are significant sources of dislocations in this compound-related crystals mdpi.com. The density of dislocations can be comparable to the density of inclusions, suggesting a direct relationship where inclusions act to relax elastic stresses by generating dislocations mdpi.com.
| Defect Type | Observation Method | Common Location/Cause in NiSO₄ Crystals |
| Dislocations | X-ray Topography | Seed regeneration region, generated at inclusions, around sectorial boundaries |
| Inclusions | X-ray Topography, SEM | Seed regeneration region, growth front, inter-dendritic regions (in related materials) |
| Sectorial Inhomogeneity | X-ray Topography | Mixed crystals (e.g., KCNSH) due to compositional changes |
| Cracks | X-ray Topography, Visual | Often related to sectorial boundaries and internal stresses |
Studies using X-ray topography on KCNSH crystals grown under specific conditions have shown the absence or very low level of elastic stresses and defects like inclusions and dislocations at the seed-crystal boundary, highlighting the influence of growth parameters on crystal perfection mdpi.com. However, a common challenge in water-soluble mixed crystals, including those containing this compound, is the presence of numerous defects that can limit their practical applications, particularly in optical uses mdpi.com.
The application of X-ray topography extends to studying the decomposition of this compound hexahydrate, where in-situ investigations using synchrotron radiation topography have provided insights into the role of defects during this process aip.org. Contrary to some earlier beliefs, results from such studies on this compound hexahydrate decomposition indicated that dislocations were not involved in the nucleation of the reaction process aip.org.
The technique remains a key tool for understanding the defect structures in large crystals grown from solution, including those involving this compound, contributing to the knowledge of how growth conditions influence crystalline perfection acs.orgresearchgate.net.
Coordination Chemistry and Complex Formation Dynamics of Nickel Sulfate
Synthesis and Characterization of Nickel(II) Sulfate (B86663) Coordination Complexes
The creation and verification of nickel(II) sulfate coordination complexes are fundamental to understanding their chemical behavior. This involves the strategic selection of ligands and the use of various analytical methods to determine the structure and composition of the resulting compounds.
Ligand Design and Complexation with Schiff Bases, Ammonia (B1221849), Ethylenediamine (B42938), Hydrazine (B178648), and Methylurea (B154334)
The design of ligands is a critical first step in synthesizing nickel(II) sulfate coordination complexes with desired properties. The choice of ligand dictates the coordination number, geometry, and stability of the final complex.
Schiff Bases: These versatile organic compounds, formed from the condensation of an amine and a carbonyl compound, are excellent ligands for forming stable complexes with nickel(II). For instance, a Schiff base derived from pyridoxal (B1214274) and semicarbazide (B1199961) can coordinate to nickel(II) through its phenolic oxygen, hydrazone nitrogen, and carbonyl oxygen. In one such complex, the sulfate ion also coordinates to the nickel center, resulting in a distorted octahedral geometry. mdpi.com The nature of substituents on the Schiff base and the counter-anion can influence whether the resulting nickel(II) complex is square-planar or octahedral. acs.org
Ammonia: Ammonia (NH₃) readily reacts with aqueous solutions of nickel sulfate to form the well-known hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺. washington.eduindiana.edu This complex exhibits a characteristic blue color and has an octahedral geometry with six ammonia molecules coordinated to the central nickel ion. washington.eduindiana.edu
Ethylenediamine: As a bidentate ligand, ethylenediamine (en) can form very stable chelate rings with the nickel(II) ion. The stepwise addition of ethylenediamine to a nickel(II) sulfate solution leads to the formation of complexes with one, two, or three ethylenediamine ligands, culminating in the purple tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. washington.eduhomescience.net
Hydrazine: Hydrazine (N₂H₄) can function as both a ligand and a bridging unit in nickel(II) sulfate complexes. The reaction of nickel(II) sulfate with hydrazine in an aqueous solution can yield a polynuclear complex with a remarkable hexameric core of nickel ions. acs.orgnih.gov In this structure, hydrazine molecules act as bridging ligands between nickel ions. acs.orgnih.gov
Methylurea: The reaction of this compound with methylurea results in the formation of a complex where six methylurea molecules coordinate to the nickel(II) ion through their oxygen atoms, creating a stable octahedral complex. mdpi.com This coordination enhances the thermal stability of the complex compared to hydrated this compound. mdpi.com
Structural Diversity of Polynuclear Nickel(II) Complexes
Nickel(II) sulfate is a precursor to a wide array of polynuclear complexes, where multiple nickel ions are linked by bridging ligands. These complexes exhibit a fascinating structural diversity, ranging from simple dimers to large clusters.
A prime example of this diversity is a hexanuclear nickel(II) complex formed from the reaction of nickel(II) sulfate and hydrazine in water. acs.orgnih.gov This complex features a core of six nickel ions arranged in a unique geometry. acs.orgnih.gov The nickel centers are linked by a combination of bridging hydrazine molecules, sulfate ions, and hydroxo groups. acs.orgnih.gov Specifically, hydrazine molecules bridge the nickel ions to form trimers, which are then further connected into a hexameric structure by bridging sulfate groups. acs.orgnih.gov This intricate arrangement highlights the ability of simple starting materials to self-assemble into complex, high-nuclearity structures.
Other research has explored the synthesis of various polynuclear nickel(II) clusters with different oxime-based ligands, resulting in tetrametallic, hexametallic, and even nonametallic species. acs.org The structural diversity in these systems is often influenced by factors such as the nature of the ligand and the reaction conditions. scirp.org
Bridging Group Analysis (e.g., Hydrazine, Sulfato, Hydroxo)
The structure of polynuclear nickel(II) complexes is largely determined by the nature of the bridging groups that connect the metal centers.
Hydrazine: In the aforementioned hexanuclear nickel(II) complex, hydrazine molecules act as bridging ligands, linking the nickel ions into trimeric units. acs.orgnih.gov The ability of hydrazine to bridge two metal centers is a key factor in the formation of this polynuclear structure. acs.orgnih.gov
Sulfato: The sulfate anion (SO₄²⁻) can also act as a bridging ligand, in addition to its role as a counter-ion. In the hexanuclear nickel complex, sulfate ions bridge the trimeric nickel units, leading to the final hexameric cluster. acs.orgnih.gov In other systems, sulfate groups have been shown to bridge homometallic chains. researchgate.net
Spectroscopic and Magnetic Properties of this compound Complexes
Spectroscopic and magnetic studies are crucial for understanding the electronic structure and bonding within this compound complexes. These techniques provide valuable information about the coordination environment of the nickel(II) ion and the interactions between metal centers in polynuclear species.
Spectroscopic Signatures of Metal-Ligand Coordination
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing the coordination of ligands to the nickel(II) ion.
Infrared Spectroscopy: Changes in the vibrational frequencies of a ligand upon coordination can confirm its binding to the metal center. For example, in a nickel(II) complex with a Schiff base derived from pyridoxal, the C=N stretching vibration shifts to a higher wavenumber upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the nickel ion. mdpi.com Similarly, in a complex with methylurea, the C=O stretching vibration of the ligand shows a characteristic shift, confirming coordination through the carbonyl oxygen. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of nickel(II) complexes provide information about their geometry. Octahedral nickel(II) complexes typically exhibit two main absorption bands in the visible region, corresponding to d-d electronic transitions. neuroquantology.com For instance, the green color of the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is due to these transitions. indiana.edu The positions of these bands are sensitive to the ligand field strength, with stronger field ligands causing a shift to higher energies.
Magnetic Susceptibility Measurements and Antiferromagnetic Interactions
Magnetic susceptibility measurements are essential for probing the magnetic properties of nickel(II) complexes, especially in polynuclear systems where magnetic interactions between the metal ions can occur.
Crystal Field Theory and Electronic Structure Elucidation
Crystal Field Theory (CFT) provides a model for understanding the electronic structure of transition metal complexes by considering the electrostatic interactions between the central metal ion and the surrounding ligands. colab.wsedtechbooks.org In the case of nickel(II) sulfate, the Ni²⁺ ion has a d⁸ electron configuration. When ligands approach the Ni²⁺ ion, the degeneracy of the five d-orbitals is lifted. The pattern of this splitting is determined by the coordination geometry of the resulting complex. edtechbooks.orgindiana.edupurdue.edu
In an octahedral field, such as in the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, the d-orbitals split into two sets: a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²). indiana.edupurdue.edu The energy difference between these sets is denoted as Δoct. For a d⁸ ion like Ni²⁺ in an octahedral complex, the six electrons first fill the t₂g orbitals, and the remaining two electrons occupy the eg orbitals with parallel spins, resulting in a paramagnetic high-spin complex. indiana.edustackexchange.com
In a tetrahedral field, the splitting pattern is inverted compared to the octahedral field. The t₂ set (dxy, dxz, dyz) is at a higher energy level than the e set (dz², dx²-y²). purdue.edupearson.com For Ni²⁺ in a tetrahedral geometry, such as in the tetrachloronickelate(II) ion, [NiCl₄]²⁻, the d⁸ electrons fill these orbitals, also typically resulting in a high-spin complex. docbrown.info
Square planar complexes, such as [Ni(CN)₄]²⁻, exhibit a more complex d-orbital splitting pattern. pearson.comresearchgate.net This geometry can be thought of as arising from a significant elongation of the axial ligands in an octahedral complex (a tetragonal distortion). akjournals.com For a d⁸ system, if the crystal field splitting is large enough to overcome the spin-pairing energy, a low-spin, diamagnetic complex is formed where all eight electrons are paired in the four lower-energy d-orbitals. stackexchange.comresearchgate.net
The Jahn-Teller effect, a geometric distortion that removes electronic degeneracy, is most pronounced for configurations with an odd number of electrons in the eg orbitals (e.g., d⁹ or high-spin d⁴). wikipedia.org While Ni²⁺ is a d⁸ system and does not typically exhibit a first-order Jahn-Teller effect in an octahedral field, distortions can occur, particularly in lower-symmetry environments or as a second-order effect. stackexchange.comrsc.org In some Ni(III) complexes (a d⁷ system), a Jahn-Teller distorted octahedral geometry has been observed. whiterose.ac.ukresearchgate.net
Table 1: d-Orbital Splitting in Different Geometries for Ni(II) Complexes
| Geometry | Higher Energy Orbitals | Lower Energy Orbitals | Typical Spin State | Example |
| Octahedral | e_g (d_z², d_x²-y²) | t_2g (d_xy, d_xz, d_yz) | High-spin | [Ni(H₂O)₆]²⁺ indiana.edu |
| Tetrahedral | t_2 (d_xy, d_xz, d_yz) | e (d_z², d_x²-y²) | High-spin | [NiCl₄]²⁻ docbrown.info |
| Square Planar | d_x²-y² | d_xy, d_z², d_xz, d_yz | Low-spin | [Ni(CN)₄]²⁻ docbrown.info |
Reactivity and Stability of this compound Coordination Compounds
Complexation Kinetics and Thermodynamics
The formation of coordination compounds involving the nickel(II) ion from this compound in solution is governed by both thermodynamic stability and kinetic lability. Thermodynamic stability refers to the position of the equilibrium between the free ion and the complex, often quantified by the formation or stability constant (Kf or Kstab). docbrown.inforroij.com A large Kf value indicates that the complex is thermodynamically stable. The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide further insight into the spontaneity and driving forces of the complexation reaction. niscpr.res.in
For the reaction of Ni²⁺ with the sulfate ion to form an aqueous complex, Ni²⁺ + SO₄²⁻ ⇔ NiSO₄(aq), the logarithm of the stability constant (log₁₀K°) at 298.15 K has been determined to be 2.35 ± 0.03. psi.ch Studies on the complexation of Ni(II) with various ligands, such as 4-nitrocatechol (B145892) and Tiron, have shown that the stability of the resulting complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). niscpr.res.in
Kinetics, on the other hand, describes the rate at which the complex forms. The complexation of Ni(II) with ligands like mandelic acid has been studied using techniques such as pressure-jump, revealing that the reaction proceeds through a multistep mechanism. koreascience.kr The rate-determining step for complexation reactions of nickel(II) is often the exchange of a solvent molecule from the inner coordination sphere of the metal ion. koreascience.kr For example, the kinetics of complexation with pterin (B48896) are consistent with the formation of a 1:1 chelate, with a global activation energy of 57 ± 2 kJ/mol. researchgate.net
Table 2: Thermodynamic and Kinetic Data for Selected Nickel(II) Complexation Reactions
| Reaction | Log K_f | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Forward Rate Constant (k_f) |
| Ni²⁺ + SO₄²⁻ ⇔ NiSO₄(aq) | 2.35 psi.ch | -13.4 psi.ch | N/A | N/A | N/A |
| [Ni(H₂O)₆]²⁺ + 4CN⁻ ⇔ [Ni(CN)₄]²⁻ + 6H₂O | 31.3 docbrown.info | -178.6 | N/A | N/A | N/A |
| Ni²⁺ + Malonate | 3.61 (at 20°C) oup.com | -20.2 oup.com | N/A | N/A | 1.5 x 10⁵ M⁻¹s⁻¹ oup.com |
| Ni²⁺ + Pterin | 3.48 (at 25°C) researchgate.net | -20.0 researchgate.net | -12 ± 1 researchgate.net | 27 ± 4 researchgate.net | N/A |
| Ni²⁺ + Eosin Y (in MeOH) | 4.88 (at 25°C) rroij.com | -27.85 rroij.com | N/A | N/A | N/A |
Note: N/A indicates data not available in the provided sources. Thermodynamic values are calculated from Log Kf where necessary and may vary with conditions like ionic strength and temperature.
Ligand Exchange Reactions and Solvation Dynamics
Ligand exchange reactions are fundamental to the coordination chemistry of nickel(II). In these reactions, a ligand in the coordination sphere of the Ni²⁺ ion is replaced by another. The hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, which is prevalent in aqueous solutions of this compound, is a common starting point for such reactions. wikipedia.orgntnu.no The exchange of water ligands with other ligands like ammonia (NH₃) or cyanide (CN⁻) can lead to changes in coordination number and geometry. docbrown.info For instance, the reaction with excess ammonia yields the hexa-ammine nickel(II) complex, [Ni(NH₃)₆]²⁺, while reaction with cyanide ions can form the square planar tetra-cyano nickelate(II) ion, [Ni(CN)₄]²⁻. docbrown.info
The kinetics of these exchange reactions can vary significantly. The exchange of water molecules in the first solvation shell of Ni²⁺(aq) occurs via a dissociative mechanism. researchgate.net The rate of ligand exchange can be influenced by factors such as pH and the nature of the solvent. tandfonline.com For example, studies on the exchange between tris(1,10-phenanthroline)nickel(II) and tris(4,7-diphenyl-1,10-phenanthroline)nickel(II) showed that the reaction rate is dependent on both pH and the solvent used. tandfonline.com Similarly, the kinetics of ligand exchange involving multidentate Schiff base complexes have been shown to be accelerated by the presence of a base like triethylamine. semanticscholar.org Steric interactions between the incoming and outgoing ligands can also modulate the reaction pathways, shifting the mechanism between associative and dissociative extremes. nih.gov
Solvation dynamics describes the behavior of solvent molecules surrounding an ion. For Ni²⁺ in water, the ion is surrounded by a tightly bound first solvation shell, forming the [Ni(H₂O)₆]²⁺ aquo complex. wikipedia.orgntnu.no Molecular dynamics simulations have been used to investigate the structure and dynamics of this solvation environment, confirming the octahedral arrangement of water molecules and observing their exchange with the bulk solvent. researchgate.net
Thermal Stability Profiles of Nickel Complexes
The thermal stability of this compound and its coordination compounds is crucial for their application and synthesis. The decomposition process typically involves sequential steps, starting with the loss of solvent molecules (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.netmdpi.com
This compound exists in several hydrated forms, with this compound hexahydrate (NiSO₄·6H₂O) and heptahydrate (NiSO₄·7H₂O) being common. wikipedia.orgmdpi.com Thermal analysis shows that these hydrates lose their water molecules in one or more steps upon heating. For instance, NiSO₄·6H₂O begins to lose its water of crystallization upon heating, with complete dehydration occurring above 330°C. wikipedia.orgresearchgate.net The anhydrous form, NiSO₄, is stable up to higher temperatures but decomposes above 800°C to form nickel oxide (NiO) and sulfur trioxide (SO₃). cellulosechemtechnol.ro
The thermal stability can be significantly influenced by the coordination environment. Different nickel complexes exhibit distinct decomposition profiles. For example, nickel(II) dimethoxybenzoate complexes are stable up to 331-335 K before they begin to dehydrate, eventually decomposing to NiO as the final product at much higher temperatures. scielo.br The presence of other cations can also alter thermal stability; ammonium (B1175870) this compound, (NH₄)₂Ni(SO₄)₂·6H₂O, shows a higher thermal stability than NiSO₄·6H₂O. google.com
Table 3: Thermal Decomposition Data for Selected this compound Compounds
| Compound | Temperature Range (°C) | Decomposition Step | Product(s) |
| NiSO₄·7H₂O | Starts ~31.5°C mdpi.com | Transition to Hexahydrate | α-NiSO₄·6H₂O |
| α-NiSO₄·6H₂O | Starts ~70°C google.com | Dehydration | Dehydrated forms, then NiSO₄ |
| NiSO₄·6H₂O | 100 - 350°C researchgate.net | Dehydration | NiSO₄ |
| Anhydrous NiSO₄ | > 800°C cellulosechemtechnol.ro | Decomposition | NiO, SO₃ |
| NiCl₂·6H₂O | 100 - 350°C researchgate.net | Dehydration | NiCl₂ |
| Anhydrous NiCl₂ | ~740°C researchgate.net | Decomposition | NiO |
| (NH₄)₂Ni(SO₄)₂·6H₂O | Starts ~135°C google.com | Decomposition | - |
Electrochemical Processes and Materials Fabrication Involving Nickel Sulfate
Fabrication of Nickel-Based Films and Structures
Electroless Deposition Techniques
Electroless deposition of nickel, also known as autocatalytic plating, is a chemical reduction process that deposits a nickel-phosphorus or nickel-boron alloy onto a substrate without the use of an external electrical current. freedommetalfinishing.comwikipedia.org Nickel sulfate (B86663) (NiSO₄) is a principal component in these plating baths, serving as the primary source of nickel ions (Ni²⁺). freedommetalfinishing.comstormpowercomponents.com3erp.combonanomi.itptscma.co.id The process is termed "autocatalytic" because the deposited nickel itself catalyzes the ongoing reduction reaction, allowing for the build-up of a uniform coating. freedommetalfinishing.comtau.ac.ilwjarr.comtaylorandfrancis.com
The composition of the electroless nickel plating bath is critical and typically includes:
A source of nickel ions: Nickel sulfate is widely used due to its cost-effectiveness and ability to provide a steady supply of nickel ions. freedommetalfinishing.comtau.ac.il Nickel chloride is sometimes used in conjunction with this compound to enhance plating rates. freedommetalfinishing.com
A reducing agent: Sodium hypophosphite is common, leading to the co-deposition of phosphorus with the nickel. stormpowercomponents.com3erp.comverbrugge-coatings.com
Complexing agents: These agents, such as lactic acid or sodium citrate, are used to chelate the nickel ions, preventing their precipitation as nickel phosphite (B83602) and controlling the free nickel ion concentration. nmfrc.orgjcsp.org.pk
Buffers: Additives like sodium acetate (B1210297) are incorporated to maintain a stable pH, which is crucial for consistent plating quality. freedommetalfinishing.com3erp.com
Stabilizers: Small amounts of certain compounds are added to control the reaction and prevent spontaneous decomposition of the bath. ptscma.co.id
The electroless deposition process begins with the immersion of a properly cleaned and activated substrate into the heated plating solution. stormpowercomponents.comverbrugge-coatings.com The catalytic surface of the substrate initiates the reduction of nickel ions. tau.ac.il Once the initial layer of nickel is deposited, it acts as a catalyst for further deposition, ensuring a continuous and uniform coating, even on complex geometries and internal surfaces. freedommetalfinishing.combonanomi.it This uniformity is a major advantage over electroplating, which can suffer from uneven current distribution. stormpowercomponents.com
Several types of electroless nickel-phosphorus coatings can be produced based on the phosphorus content, which significantly influences the deposit's properties. taylorandfrancis.com These are generally categorized as:
Low phosphorus (2-5% P)
Medium phosphorus (6-9% P)
High phosphorus (10-13% P) taylorandfrancis.com
Acidic baths, typically operating at a pH between 4 and 6, can produce deposits with a phosphorus content of up to 25%. ptscma.co.idwjarr.com In contrast, alkaline solutions can yield coatings with less than 1% phosphorus. wjarr.com The choice between different nickel salts can also affect the plating process. For instance, while this compound is the most common choice for acid baths due to its balance of plating rate and cost, other salts like nickel chloride and nickel sulfamate (B1201201) are often used in alkaline baths. nmfrc.org Studies have shown that in certain formulations, nickel borate (B1201080) can lead to a faster plating rate than this compound, while nickel fluoride (B91410) can produce harder deposits. nmfrc.org
Material Properties and Microstructural Control in Electrodeposits
Relationship between Deposition Parameters and Microstructure (e.g., Grain Size, Surface Roughness)
The microstructure of nickel electrodeposits, including critical characteristics like grain size and surface roughness, is intricately linked to the deposition parameters. By carefully controlling these parameters, the final properties of the coating can be tailored for specific applications. Key parameters influencing the microstructure include the composition of the plating bath, pH, temperature, and current density.
The phosphorus content in electroless nickel coatings, which is directly influenced by the bath composition and pH, has a profound effect on the microstructure. wikipedia.orgtaylorandfrancis.com Coatings with a phosphorus content below 7% typically exhibit a microcrystalline structure, with grain sizes in the range of 2–6 nm. wikipedia.org As the phosphorus content increases to over 10%, the structure becomes amorphous. wikipedia.org Acidic plating baths tend to produce deposits with higher phosphorus content and, consequently, a more amorphous structure, while alkaline baths result in lower phosphorus content and a more crystalline deposit. wjarr.com
In electroplating, the composition of the Watts bath, which commonly includes this compound, nickel chloride, and boric acid, is fundamental. 3erp.com Additives, often referred to as brighteners or leveling agents, play a crucial role in grain refinement. These organic or inorganic compounds are adsorbed onto the cathode surface during deposition, inhibiting grain growth and promoting the formation of new nuclei. This results in a finer-grained, brighter, and smoother deposit.
The pH of the plating solution also significantly impacts the microstructure. For electroless nickel plating, the ideal pH is typically maintained between 4 and 6. ptscma.co.id A lower pH can reduce the deposition rate, while a higher pH may lead to the formation of nodules on the coating surface, increasing roughness. ptscma.co.id Similarly, the temperature of the bath is a critical parameter. In electroless nickel plating, the temperature is generally kept between 85°C and 95°C. ptscma.co.id Lower temperatures slow down the deposition process, whereas higher temperatures can cause the solution to decompose prematurely. ptscma.co.id
Current density is a key parameter in electroplating processes. Higher current densities generally lead to finer grain structures due to an increased rate of nucleation. However, excessively high current densities can result in "burning" of the deposit, leading to a rough, powdery, and non-adherent coating. Conversely, very low current densities may produce coarse, crystalline deposits. Therefore, an optimal current density range must be maintained to achieve the desired microstructure.
Mechanical Properties (e.g., Microhardness, Tensile Strength)
The mechanical properties of nickel deposits, such as microhardness and tensile strength, are directly correlated with their microstructure, which in turn is controlled by the deposition parameters.
The phosphorus content in electroless nickel-phosphorus alloys is a primary determinant of their hardness. As-plated electroless nickel coatings exhibit high hardness, which can be further enhanced through heat treatment. stormpowercomponents.combonanomi.itverbrugge-coatings.com The hardness of the coating generally increases with increasing phosphorus content. wikipedia.org Heat treatment, typically between 300°C and 400°C, can significantly increase the hardness of high-phosphorus electroless nickel coatings. verbrugge-coatings.com This hardening is attributed to the precipitation of nickel phosphide (B1233454) (Ni₃P) phases within the nickel matrix.
Research comparing different nickel salts in an acid electroless nickel plating formulation found that nickel fluoride yielded the deposit with the highest as-plated hardness. nmfrc.org This suggests that the choice of anion in the nickel salt can also influence the mechanical properties of the resulting coating.
The table below summarizes the effect of phosphorus content on the properties of electroless nickel coatings.
| Property | Low Phosphorus (2-5% P) | Medium Phosphorus (6-9% P) | High Phosphorus (10-13% P) |
| Hardness | Increases with heat treatment | High as-plated, increases with heat treatment | Highest as-plated, increases with heat treatment |
| Wear Resistance | Good | Very Good | Excellent |
| Corrosion Resistance | Moderate | Good | Excellent |
| Solderability | Good | Fair | Poor |
This table provides a general overview, and specific values can vary based on the exact deposition conditions and subsequent treatments.
Tensile strength is another critical mechanical property, particularly for engineering applications where the coating may be subjected to stress. The tensile strength of nickel deposits is influenced by factors such as grain size and the presence of internal stress. Finer-grained deposits, typically achieved through the use of additives and optimized deposition parameters, generally exhibit higher tensile strength according to the Hall-Petch relationship.
Control of Internal Stress in Deposits
Internal stress is an inherent property of electrodeposited and electroless nickel coatings that can significantly affect their performance, leading to cracking, peeling, or a reduction in fatigue life. The nature and magnitude of this stress can be either tensile (tending to contract) or compressive (tending to expand).
In electroless nickel plating, it is possible to produce coatings that are free of built-in mechanical stress or even possess compressive stress. wikipedia.org The level of stress is influenced by the bath chemistry, including the type of nickel salt used. One study found that in electroless nickel deposits with 8 to 10 percent phosphorus, using this compound resulted in lower internal stress compared to nickel chloride, while nickel sulfamate produced the highest stress. nmfrc.org
The phosphorus content also plays a role. Generally, as the phosphorus content in electroless nickel deposits increases, the internal stress tends to shift from tensile to compressive. This is a desirable characteristic for many applications as compressive stress can enhance fatigue life and prevent crack propagation.
In electroplating, the control of internal stress is often managed through the use of specific additives in the plating bath. For instance, certain sulfur-containing organic compounds can act as stress-reducing agents. The mechanism often involves the incorporation of these additives or their breakdown products into the deposit, which alters the crystal growth process and modifies the internal stress.
The operating parameters of the plating process, such as pH, temperature, and current density, also have a significant impact on internal stress. Careful control of these variables is essential to produce deposits with the desired stress level. For example, in sulfamate nickel plating, which is known for producing low-stress deposits, maintaining the correct operating conditions is crucial to prevent the breakdown of the sulfamate ion, which can lead to an increase in tensile stress.
Electrochemical Recovery and Remediation Technologies
Electrochemical Reactor Design for Nickel Recovery from Effluents
Electrochemical methods offer a promising approach for the recovery of nickel from industrial effluents, such as those generated during plating processes. The design of the electrochemical reactor is a critical factor in the efficiency and economic viability of these recovery systems. The goal is to effectively remove and recover nickel ions from wastewater, which often contains this compound.
One method for nickel recovery involves the precipitation of nickel as nickel hydroxide (B78521) or an alkaline nickel salt, followed by a reduction process. google.com This can be achieved by first neutralizing the this compound-containing solution with an alkali or earth alkali compound like calcium hydroxide or sodium hydroxide. google.com The resulting nickel precipitate can then be reduced to metallic nickel powder. google.com
A key aspect of some electrochemical recovery processes is the use of a catalyst to initiate the reduction. google.com For instance, iron sulfate can be used as a catalyst, which precipitates as iron hydroxide in an alkaline solution and promotes the reduction of nickel. google.com The reduction of nickel ions can be carried out using hydrogen gas. google.com
The design of the electrochemical reactor for continuous nickel recovery is crucial for industrial applications. A continuous process can lower both investment and operating costs. google.com Such a reactor would need to be designed to handle the continuous flow of effluent, the addition of neutralizing agents and catalysts, and the removal of the recovered nickel product.
The efficiency of the electrochemical reactor is dependent on several factors, including:
Electrode material and configuration: The choice of cathode material is important for efficient nickel deposition. The surface area and geometry of the electrodes will influence the mass transfer and current distribution within the reactor.
Flow dynamics: The design must ensure proper mixing and transport of the electrolyte to the electrode surfaces to avoid concentration polarization and mass transfer limitations.
Control of operating parameters: The reactor system must allow for the precise control of pH, temperature, and potential or current to optimize the nickel recovery process.
By implementing well-designed electrochemical reactors, industries can not only mitigate the environmental impact of their nickel-containing wastewater but also recover valuable nickel resources, contributing to a more circular economy.
Current Efficiency and Energy Consumption in Electro-recovery Processes
The efficiency and economic viability of recovering nickel through electrowinning from sulfate solutions are critically dependent on two key metrics: current efficiency (CE) and specific energy consumption (SEC). Current efficiency refers to the ratio of the actual amount of nickel deposited at the cathode to the theoretical amount that should be deposited based on Faraday's law. Energy consumption, typically measured in kilowatt-hours per kilogram of nickel produced (kWh/kg Ni), dictates the operational cost of the process. Both are heavily influenced by a range of electrochemical process parameters.
Research into nickel electrowinning from sulfate electrolytes has focused on optimizing these parameters to maximize current efficiency while minimizing energy usage. The primary factors influencing these outcomes include nickel ion concentration, electrolyte temperature, current density, and pH. researchgate.net911metallurgist.com
Influence of Process Parameters
Nickel Concentration: A higher concentration of nickel ions (Ni²⁺) in the electrolyte generally leads to higher current efficiency and lower energy consumption. 911metallurgist.commst.edu In one study, as the nickel concentration was increased from 60 to 135 g/L, the current efficiency rose from 60% to 72%, while energy consumption fell from 2.25 to 1.86 kWh/lb (approximately 4.96 to 4.10 kWh/kg) of nickel. 911metallurgist.comscielo.br Another study found that current efficiency increased steadily from 81.88% to 90.81% as the initial Ni²⁺ concentration was raised from 20 to 40 g/L. ysxbcn.com This is attributed to the greater availability of Ni²⁺ ions for reduction at the cathode relative to competing reactions, most notably the evolution of hydrogen gas (H₂). ysxbcn.com However, excessively high concentrations can lead to increased electrolyte viscosity and decreased conductivity, which can raise the cell voltage and, consequently, energy consumption. ysxbcn.com
Temperature: Increasing the electrolyte temperature typically improves current efficiency and lowers energy consumption. 911metallurgist.commst.edu An increase in temperature from 40°C to 60°C has been shown to dramatically improve the deposit morphology, resulting in a smoother, more ductile product. researchgate.net In one investigation, raising the temperature from 50°C to 85°C caused the energy consumption to decrease by 40%. 911metallurgist.com This effect is due to the enhanced conductivity of the electrolyte and reduced polarization at the electrodes at higher temperatures. 911metallurgist.com
Current Density: The effect of current density on efficiency is more complex. While higher current density can increase the production rate, it often leads to a decrease in current efficiency due to the acceleration of parallel hydrogen evolution. ysxbcn.com In one set of experiments, as current density increased from 250 to 500 A/m², the current efficiency dropped from 91.96% to 77.85%. ysxbcn.com However, other studies have sought to find an optimal range. For instance, in dilute sulfate solutions (30 g/L Ni), an optimal condition for achieving over 95% current efficiency was found at a current density of 2.0-2.5 A/dm² (200-250 A/m²). iut.ac.ir
pH Level: The pH of the electrolyte is a critical parameter. A lower pH can improve the quality and morphology of the nickel deposit but often results in a decrease in current efficiency. researchgate.netmst.edu This is because a higher concentration of hydrogen ions (acid) promotes the hydrogen evolution reaction, which competes with nickel deposition. 911metallurgist.com Conversely, if the pH is too high, it can lead to the precipitation of nickel hydroxide [Ni(OH)₂], which can negatively affect the process and deposit quality. msu.edu Optimized conditions are often found at a moderately acidic pH, such as 3.5 to 4.0. researchgate.netresearchgate.net
Additives and Impurities: The presence of other substances in the electrolyte also impacts performance. Additives like boric acid are often used to buffer the solution and improve deposit quality. iut.ac.irresearchgate.net The presence of chloride ions in a sulfate electrolyte has been shown to increase current efficiency and decrease power consumption. researchgate.net Conversely, certain metallic impurities can have detrimental effects on both current efficiency and the quality of the deposited nickel. researchgate.net
The interplay of these factors necessitates a careful optimization of the entire process to achieve the most economically favorable and efficient electro-recovery of nickel.
Research Findings on Nickel Electro-recovery Efficiency
The following tables summarize findings from various studies on the effects of process parameters on current efficiency and energy consumption in nickel electro-recovery from sulfate solutions.
Table 1: Effect of Nickel Concentration on Current Efficiency and Energy Consumption This table illustrates how varying the initial nickel concentration in the electrolyte impacts current efficiency and the energy required for deposition. Other parameters were held constant.
| Ni²⁺ Concentration (g/L) | Current Efficiency (%) | Energy Consumption (kWh/kg Ni) | Source |
| 20 | 81.88 | >3.0 | ysxbcn.com |
| 40 | 90.81 | ~2.7 | ysxbcn.com |
| 60 | 60 | 4.96 | 911metallurgist.comscielo.br |
| 70 | 94.17 | >2.8 | ysxbcn.com |
| 90 | - | 4.10 | 911metallurgist.com |
| 135 | 72 | 4.10 | 911metallurgist.comscielo.br |
Table 2: Optimization of Various Process Parameters for Nickel Electrowinning This table presents optimized conditions and corresponding performance metrics from different research studies.
| Ni²⁺ Conc. (g/L) | Current Density (A/m²) | Temperature (°C) | pH | Additives | Current Efficiency (%) | Energy Consumption (kWh/kg Ni) | Source |
| 30 | 200 | 45 | 3.5 | - | - | - | researchgate.net |
| 30 | 200-250 | 25-30 | - | 10 g/L Boric Acid | >95 | - | iut.ac.ir |
| 40 | 300 | 42 | 6.0 | 40 g/L Boric Acid | 97.15 | - | ysxbcn.com |
| - | - | 65 | - | Na₂SO₄ | - | ~2.0 | 911metallurgist.com |
| 1 (from wastewater) | - | - | 4.0 | 18 g/L Boric Acid | ~88 (recovery) | - | researchgate.net |
Nickel Sulfate in Environmental Geochemistry and Biogeochemistry
Environmental Speciation and Transformation Pathways
The speciation and transformation of nickel sulfate (B86663) in the environment are complex processes influenced by various physical and chemical factors. Nickel, predominantly in the +2 oxidation state (Ni²⁺), can exist in dissolved or particulate forms and undergo complexation and adsorption reactions. waterquality.gov.au
Distribution and Chemical Forms in Aquatic Environments (Freshwater, Marine)
In aquatic environments, nickel can be found in both dissolved and particulate phases. researchgate.net The distribution and chemical forms of nickel sulfate are influenced by factors such as pH, ionic strength, dissolved organic carbon (DOC) concentration, ligand type and concentration, temperature, hardness, alkalinity, and the availability of solid surfaces for adsorption. waterquality.gov.au
In natural freshwater, the dominant form of dissolved nickel is typically the free Ni²⁺ ion, although complexes with sulfate and chloride can also exist. waterquality.gov.au The concentration of dissolved nickel in unimpacted freshwater generally ranges from 0.1 to 0.6 µg/L, with a world average of 0.5 µg/L. waterquality.gov.au However, in areas with natural nickel enrichment or anthropogenic inputs like mining, groundwater concentrations can reach up to 980 µg/L and urban stormwater runoff up to 87 µg/L. waterquality.gov.au
In marine water, inorganic nickel is usually distributed among the free metal ion (Ni²⁺), carbonate, chloride, and nickel-dissolved organic matter (DOM) species. waterquality.gov.au While nickel is an essential trace element for aquatic organisms, it can be toxic at higher concentrations. waterquality.gov.au
Formation of Inorganic and Organic Nickel Complexes in Natural Waters
Nickel in natural waters forms stable complexes with both inorganic and organic ligands. waterquality.gov.au Labile metal species, which are readily exchangeable, typically include free hydrated ions and complexes formed with inorganic ligands such as chloride and sulfate. mdpi.comresearchgate.net Non-labile species are usually organic complexes that are more difficult to dissociate. mdpi.comresearchgate.net
Dissolved organic matter (DOM), including humic and fulvic acids, plays a significant role in complexing nickel in natural waters. mdpi.comresearchgate.netacs.org Studies have shown that a considerable fraction of dissolved nickel (30-99%) can be strongly complexed by organic ligands in natural waters, with conditional stability constants ranging from 10¹² to 10¹⁸. acs.org The extent of organic complexation is strongly dependent on the concentration and nature of the dissolved organic matter. mdpi.comresearchgate.net Typically, approximately 50-70% of dissolved nickel has been reported to form organic complexes in various natural waters. mdpi.com
The affinity of humic substances for metal ions generally follows the Irving-William series, with Cu²⁺ having a higher affinity than Ni²⁺, followed by Zn²⁺, Co²²⁺, Cd²⁺, Ca²⁺, and Mg²⁺. mdpi.comresearchgate.net The presence and nature of DOM have significant implications for the toxicity, transport, and fate of nickel in fresh and estuarine waters. acs.org Uncomplexed forms of nickel are generally considered more toxic than complexed forms. acs.org
Adsorption to Particulate Matter and Sediments
Adsorption to particulate matter and sediments is a crucial process influencing the fate and transport of nickel in aquatic systems. More than 90% of the nickel in the aquatic environment can be associated with particulate matter and sediments. waterquality.gov.au Riverine sediments and suspended matter have a significant potential for adsorbing heavy metals, including nickel. researchgate.netwho.int
The rate and extent of nickel adsorption are critically dependent on the presence and concentration of dissolved organic matter. acs.org Adsorption is generally greater when DOM is decomposed, suggesting that organic complexation in the dissolved phase can reduce adsorption onto particles. acs.org Factors such as pH, the nature of the mineral surface, ionic strength, and the type and concentration of the ligand also influence the precise effects of organic ligands on adsorption. acs.org
Studies on lake sediments and soil have shown that organic matter can enhance the adsorption of nickel, indicating its role in intercepting nickel. aloki.hu The adsorption capacity of sediments and soil for nickel is generally strong, while the desorption capacity is weak. aloki.hu
Data on the maximum adsorption capacity of nickel by riverine sediments and suspended matter have been reported. researchgate.netwho.int
| Material | Maximum Adsorption Capacity (mg Ni/kg) |
| Riverine Sediments | 1400 |
| Suspended Matters | 1500 |
This data indicates that both sediments and suspended particulate matter are important sinks for nickel in riverine systems. researchgate.netwho.int
Transformation of this compound in Industrial By-products (e.g., Fly Ash)
Nickel can be present in coal and is distributed among solid residues and flue gas during combustion. mdpi.com Coal combustion products (CCPs), also known as coal combustion wastes (CCWs) or coal combustion residuals (CCRs), include fly ash, bottom ash, and boiler slag. wikipedia.orgusda.gov Fly ash, captured from flue gas, constitutes a significant portion of these residues. mdpi.comwikipedia.orgusda.gov
In oxidized coal, nickel can be present as this compound. researchgate.net In fly ash and bottom ash, nickel appears to exist largely in oxygen anion environments, primarily as Ni²⁺ in environments similar to those found in silicate (B1173343) glasses. researchgate.net The presence of potentially carcinogenic nickel sulfides in ash by-products from the combustion of these coals is considered unlikely based on some studies. researchgate.net
Fly ash collected in precipitators can be rich in sulfates and nickel, often present as nickel oxide. europa.eu Processes for recovering vanadium and nickel from the combustion residues of fuels like Orimulsion have been explored, involving the leaching of fly ash. europa.eu Sulphuric acid has been examined as a suitable leachant in such recovery processes. europa.eu
Biogeochemical Cycling and Fate in Natural Systems
The biogeochemical cycling of nickel in natural systems involves a series of transformations and movements between different environmental compartments, influenced by biological and geological processes.
Nickel as an Essential Trace Element in Aquatic Organisms and Microorganisms
Nickel is recognized as an essential trace element for the growth of various organisms, including aquatic organisms and microorganisms. waterquality.gov.aunih.govwhoi.edunih.gov In marine environments, nickel is one of the trace metals crucial for marine phytoplankton growth and the global carbon cycle. researchgate.net
Microorganisms require essential nutrients, including trace metals like nickel, for their growth and metabolic activities. nih.gov Nickel is required for the functioning of certain enzymes in microorganisms. nih.gov While low concentrations of nickel can enhance microbial growth, high concentrations can have negative impacts on microbial communities. nih.gov
In the open ocean, the concentrations of essential trace elements like nickel are extremely low, typically in the nanomolar to picomolar range. whoi.edu Nickel shows nutrient-like vertical distributions in the ocean, being depleted in surface waters due to uptake by biota and increasing in concentration at depth as organic matter is remineralized. whoi.edu
The bioavailability of nickel to aquatic organisms and microorganisms is influenced by its chemical speciation. waterquality.gov.aueuropa.eu While nickel is essential, its toxicity at higher concentrations is a concern for aquatic ecosystems. waterquality.gov.au The dissolved forms of nickel, such as the free cation and other inorganic species, are generally considered the most toxic forms to freshwater species. waterquality.gov.au
Bioaccumulation of nickel can occur in aquatic organisms, with bioconcentration factors (BCFs) varying among different groups. europa.eu BCFs for fish have been reported to range from 0.8 to 104, and for crustaceans from 10 to 39. europa.eu Bioconcentration of nickel is not always considered a significant problem in the aquatic environment, with reported BCFs for fish muscle being as low as 0.8 and for a cladoceran up to 193. waterquality.gov.au
Bioaccumulation and Bioconcentration Mechanisms (Excluding Toxicity)
Bioaccumulation refers to the uptake and accumulation of a chemical in or on an organism from all potential sources, including water, air, soil, sediment, and food. d-nb.infonih.gov Bioconcentration is a more specific process, defined as the accumulation of a chemical in an organism solely from water. d-nb.infonih.gov These processes are influenced by exposure routes and the geochemical conditions that affect the bioavailability of the metal. d-nb.info Unlike many organic compounds, metals like nickel are not metabolized, making bioaccumulation a useful indicator of exposure in contaminated environments. d-nb.info
The mechanisms of metal bioaccumulation involve two primary stages: initial adsorption of the metal ion onto the cell surface, known as biosorption, followed by active transport of the metal species into the intracellular space. d-nb.info Microorganisms can take up metals via specific importer complexes embedded in the lipid bilayer. d-nb.info Once inside the cell, metals can be sequestered by proteins and peptide ligands. d-nb.info
The mobility and bioavailability of nickel in soil and water are dynamically influenced by environmental factors such as pH, redox potential, the presence of organic matter, and the concentration of complexing ligands. sci-hub.seresearchgate.netbibliotekanauki.pl In neutral to alkaline conditions, nickel tends to have low mobility and is bound to soil or sediment particles through adsorption or co-precipitation. researchgate.netbibliotekanauki.pl However, under acidic conditions and in the presence of dissolved organic matter, nickel mobility typically increases as it forms stable complexes with organic ligands, potentially increasing its uptake by organisms. sci-hub.seresearchgate.net While nickel can accumulate in organisms, it does not generally appear to undergo biomagnification in terrestrial food webs, with the notable exception of nickel hyperaccumulating plants. bibliotekanauki.pl The ability of plants and microorganisms to bioaccumulate heavy metals, including nickel, is a principle that can be applied in bioremediation strategies for contaminated sites. d-nb.info
Role of Nickel in Microbial and Plant Metabolism (e.g., Urease Activity, Nitrogen Utilization)
Nickel is recognized as an essential micronutrient for the normal growth and metabolic processes of many microorganisms and plants. bibliotekanauki.plfrontiersin.orgfrontiersin.orgscientificelectronicarchives.orgufl.edunih.govnih.govoup.comscielo.org.mxresearchgate.net A key role of nickel in both microbial and plant metabolism is its function as a constituent of the enzyme urease (urea amidohydrolase). bibliotekanauki.plfrontiersin.orgscientificelectronicarchives.orgufl.edunih.govnih.govscielo.org.mx Urease catalyzes the hydrolysis of urea (B33335), breaking it down into ammonia (B1221849) and carbon dioxide. frontiersin.orgscientificelectronicarchives.orgufl.edunih.govnih.gov This reaction is a critical step in the global nitrogen cycle, facilitating the mineralization of organic nitrogen and making it available for uptake and utilization by organisms. nih.gov
In plants, particularly legumes that engage in symbiotic nitrogen fixation, nickel's role in nitrogen metabolism is multifaceted. Urease activity is essential for the efficient utilization and remobilization of nitrogen. frontiersin.orgnih.gov Nitrogen fixed in root nodules is often transported to other plant parts in the form of ureides (such as allantoin (B1664786) and allantoic acid). frontiersin.orgnih.gov These ureides are then converted back to urea in the leaves via the purine (B94841) degradation pathway, and urease is required to hydrolyze this urea, allowing for nitrogen recycling and assimilation into other amino acids. frontiersin.orgnih.gov Nickel deficiency in plants can lead to the accumulation of urea in tissues, resulting in symptoms such as necrotic spots on leaves and reduced growth, highlighting the critical importance of nickel-dependent urease activity for proper nitrogen utilization. scientificelectronicarchives.orgufl.edu
In microorganisms, urease activity provides a source of ammonia, which can be used for nitrogen assimilation. nih.gov Additionally, the production of ammonia can help modulate the local pH, which is particularly important for the survival of some bacteria in acidic environments. nih.gov For example, Helicobacter pylori utilizes urease to create a more neutral environment in the acidic stomach, which is crucial for its colonization. oup.com Microbial nickel uptake systems and regulatory proteins like NikR are involved in managing intracellular nickel concentrations to ensure sufficient supply for metalloenzymes while avoiding toxicity. oup.com
Research findings demonstrate the impact of nickel availability on urease activity and plant growth. For instance, studies on soybeans have shown that nickel fertilization can increase urease activity and improve nitrogen metabolism, leading to enhanced grain yield, especially in soils with low nickel availability. frontiersin.orgfrontiersin.orgnih.gov
Table 1: Effect of Nickel Application on Urease Activity in Soybean (Intended as an interactive table)
| Nickel Application Rate (e.g., mg kg⁻¹ seed treatment) | Increase in Urease Activity (%) (Relative to Control) |
| 45 | 40 frontiersin.org |
| 90 | 71 frontiersin.org |
| 135 | 118 frontiersin.org |
| 180 | 143 frontiersin.org |
Note: Data extracted from a study on soybean seed treatment with nickel. frontiersin.org
Enzyme Systems Involving Nickel (e.g., Hydrogenase, Carbon Monoxide Dehydrogenase, Methyl Coenzyme M Reductase)
Nickel serves as a catalytic or redox center in the active sites of several important metalloenzymes found across different domains of life, including archaea, bacteria, plants, and some eukaryotes. bibliotekanauki.plufl.edunih.govnih.govlasalle.edumdpi.comresearchgate.net These enzymes catalyze a variety of reactions crucial for energy metabolism and the global cycling of elements like carbon and nitrogen. nih.govnih.govmdpi.com
Key nickel-dependent enzyme systems include:
Urease: As discussed, urease catalyzes the hydrolysis of urea. Its active site contains a dinuclear nickel center. bibliotekanauki.plufl.edunih.govscielo.org.mxnih.govnih.govlasalle.edumdpi.comresearchgate.net
[NiFe]-Hydrogenase: These enzymes are involved in the reversible conversion of molecular hydrogen (H₂) into protons and electrons. ufl.edunih.govnih.govlasalle.edumdpi.comresearchgate.net They play roles in energy metabolism, particularly in microorganisms that utilize hydrogen as an energy source or produce it during fermentation. nih.govnih.govmdpi.com The active site of [NiFe]-hydrogenase contains a heteronuclear cluster composed of nickel and iron. nih.govnih.govlasalle.edumdpi.com
Carbon Monoxide Dehydrogenase (CODH): CODH catalyzes the reversible oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). ufl.edunih.govnih.govlasalle.edumdpi.comresearchgate.net This enzyme is central to carbon metabolism in various anaerobic microorganisms, allowing them to utilize CO as a carbon and energy source. nih.govnih.govmdpi.com CODH also contains heteronuclear nickel-iron metalloclusters in its active site. nih.govnih.govlasalle.edumdpi.com
Methyl Coenzyme M Reductase (MCR): MCR is a critical enzyme in the metabolism of methanogenic archaea and anaerobic methanotrophic archaea. nih.govmdpi.comresearchgate.netnih.govnih.govacs.orgresearchgate.net It catalyzes the final step in methanogenesis, the production of methane (B114726) (CH₄) from methyl-coenzyme M and coenzyme B. nih.govmdpi.comresearchgate.netacs.orgresearchgate.net MCR can also catalyze the reverse reaction, the anaerobic oxidation of methane. nih.govmdpi.comnih.govnih.govresearchgate.net The activity of MCR is dependent on a unique nickel-containing tetrapyrrole cofactor known as Coenzyme F430. nih.govlasalle.edumdpi.comresearchgate.netnih.govnih.govacs.orgresearchgate.netwikipedia.org
Other nickel-dependent enzymes identified include Acetyl-CoA Synthase/Decarbonylase (often associated with CODH), Ni-Superoxide Dismutase, Glyoxalase I, Acireductone Dioxygenase, and Lactate Racemase, highlighting the diverse catalytic roles of nickel in biological systems. ufl.edunih.govnih.govlasalle.edumdpi.com
Cofactor F430 Biosynthesis Pathways
Coenzyme F430 is a distinctive nickel-containing modified tetrapyrrole that serves as the prosthetic group in Methyl Coenzyme M Reductase (MCR). nih.govnih.govnih.govacs.orgresearchgate.netwikipedia.org Its unique structure, featuring a reduced porphyrin system (corphin) and additional rings compared to standard tetrapyrroles, is essential for MCR's catalytic function in methane metabolism. nih.govresearchgate.netwikipedia.org
The biosynthesis of Coenzyme F430 is a complex pathway that originates from uroporphyrinogen III, a common precursor for various natural tetrapyrroles like chlorophyll (B73375) and vitamin B₁₂. nih.govresearchgate.netwikipedia.org The pathway involves several enzymatic steps, including the conversion of uroporphyrinogen III to sirohydrochlorin (B1196429). wikipedia.org
A crucial step is the insertion of nickel into the tetrapyrrole structure. This process is catalyzed by a nickel-specific chelatase enzyme, CbiX, which is also involved in the biosynthesis of cobalamin (vitamin B₁₂), where it inserts cobalt. nih.govwikipedia.org The insertion of nickel into sirohydrochlorin yields nickel(II)-sirohydrochlorin. wikipedia.org
Subsequent steps in the F430 biosynthetic pathway involve amidation reactions to form Ni-sirohydrochlorin a,c-diamide. nih.govwikipedia.org Following amidation, a reductive cyclase complex (CfbCD) mediates a multi-electron reduction and a γ-lactamization reaction, leading to the formation of a seco-F430 intermediate, which lacks one of the characteristic rings of the mature F430 molecule. nih.govwikipedia.org The final step involves the formation of the keto-containing carbocyclic ring F, catalyzed by an ATP-dependent enzyme, Coenzyme F430 synthetase (CfbB). nih.govwikipedia.org This enzyme is structurally similar to MurF ligases involved in peptidoglycan biosynthesis. wikipedia.org
The biosynthesis pathway involves several nickel-containing intermediates, and research suggests that the catalytic efficiency of the cofactor improves progressively with each step towards the formation of the mature Coenzyme F430. acs.org Elucidating these biosynthetic pathways provides insights into how nature assembles complex metallofactors and offers potential targets for inhibiting methane production. nih.govnih.gov
Table 2: Key Intermediates in Coenzyme F430 Biosynthesis (Intended as an interactive table)
| Intermediate Name | Description | Nickel Content |
| Uroporphyrinogen III | Common tetrapyrrole precursor | No |
| Sirohydrochlorin | Intermediate derived from Uroporphyrinogen III | No |
| Nickel(II)-sirohydrochlorin | Nickel inserted into sirohydrochlorin | Yes |
| Ni-sirohydrochlorin a,c-diamide | Amidated nickel-sirohydrochlorin | Yes |
| seco-F430 | Intermediate lacking ring F | Yes |
| Coenzyme F430 | Mature nickel-containing cofactor | Yes |
Note: This table outlines the general progression of intermediates; specific chemical structures and enzymatic steps are highly detailed. nih.govnih.govacs.orgresearchgate.netwikipedia.org
Advanced Analytical Techniques for Nickel Sulfate Species
Spectroscopic Methods for Environmental Speciation
Spectroscopic methods provide valuable insights into the chemical environment and oxidation state of nickel within a sample. These techniques interact with the sample using electromagnetic radiation to probe the electronic or vibrational structure of the nickel species.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Nickel Speciation in Complex Matrices (e.g., Coal Ash)
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, non-destructive technique used to determine the speciation and oxidation state of elements like nickel in complex solid matrices such as coal and coal ash. acs.orgresearchgate.netresearchgate.net The technique involves scanning the X-ray energy near the absorption edge of nickel. The resulting spectrum exhibits features that are characteristic of the chemical state and local coordination environment of nickel atoms. nih.gov
Applying XANES to nickel in coal and coal ash presents challenges, primarily due to the poor signal-to-noise ratio caused by the fluorescence of the much more abundant iron present in these materials. researchgate.netnih.gov Despite this, XANES has been successfully used to show that the nickel environment in coals can vary, ranging from predominantly oxidic species to mixtures of nickel-containing oxide and sulfide (B99878) species. researchgate.netnih.gov In some oxidized coal samples, nickel appears to be present as nickel sulfate (B86663). researchgate.netnih.gov
Studies utilizing XANES on fly ash samples from coal combustion have indicated that nickel is largely present in oxygen anion environments. nih.gov With some exceptions, nickel in bottom and fly ash samples appears to exist primarily as Ni²⁺ in environments similar to those found in silicate (B1173343) glasses. nih.gov Semiquantitative speciation analysis using linear combination fitting of XANES spectra with pure reference compounds has shown that in fly ash samples, a significant portion of nickel (28–80%) can be present in the NiSO₄ form. acs.orgresearchgate.net Less toxic nickel oxide (NiO) has also been detected in fly ash samples, typically in the range of 0–15%. acs.orgresearchgate.net
Research using XANES, alongside techniques like scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) and sequential chemical extraction, has further characterized nickel speciation in coal fly ash. These studies suggest that nickel is mainly present in iron oxides and as NiO. gatech.edu Linear combination fitting of XANES spectra of coal fly ash samples has indicated that 60–70% of nickel can occur as Ni(II)-doped Fe₂O₃, with the remaining fraction (30–40%) as NiO. gatech.edu
These findings are summarized in the table below, illustrating the varied speciation of nickel, including nickel sulfate, in coal combustion products as determined by XANES.
| Matrix | Nickel Species Detected by XANES | Percentage Range (where available) | Source |
| Oxidized Coal | This compound | Not specified | researchgate.netnih.gov |
| Bottom Ash | Ni²⁺ in environments similar to silicate glasses | Largely present | nih.gov |
| Fly Ash | Ni²⁺ in environments similar to silicate glasses | Largely present | nih.gov |
| Fly Ash | This compound (NiSO₄) | 28–80% | acs.orgresearchgate.net |
| Fly Ash | Nickel Oxide (NiO) | 0–15% | acs.orgresearchgate.net |
| Coal Fly Ash | Nickel in Iron Oxides, NiO | Main species | gatech.edu |
| Coal Fly Ash | Ni(II)-doped Fe₂O₃ | 60–70% | gatech.edu |
| Coal Fly Ash | NiO | 30–40% | gatech.edu |
Cathodic Stripping Voltammetry for Dissolved Nickel Speciation in Water
Cathodic Stripping Voltammetry (CSV), particularly in its adsorptive mode (AdCSV), is a highly sensitive electrochemical technique well-suited for the determination and speciation of trace metals, including nickel, in environmental waters. monitoolproject.euresearchgate.net Voltammetric techniques offer direct methods for studying trace metal speciation at low concentration levels and can be applied directly to saline waters without requiring an initial preconcentration step, thereby minimizing the risk of contamination or loss of trace constituents. monitoolproject.eu
Adsorptive Cathodic Stripping Voltammetry (AdCSV) involves the electrochemical deposition of a metal complex onto an electrode surface, followed by a stripping step where the deposited metal is reduced, and the resulting current is measured. By carefully controlling the experimental parameters, such as the ligand used and the deposition potential, different metal species can be selectively determined. researchgate.netsoton.ac.uk
AdCSV has been successfully applied for the direct simultaneous determination of nickel in seawater at nanomolar concentrations. researchgate.net The method often involves complexing Ni(II) with a suitable ligand, such as dimethylglyoxime (B607122) (DMG) or pyridoxal (B1214274) salicyloylhydrazone, followed by adsorptive cathodic stripping at a hanging mercury drop electrode. researchgate.net Detection limits for nickel in seawater using AdCSV with mixed ligands like DMG and catechol have been reported as low as 0.4 nM. researchgate.net
Studies using AdCSV in river water have shown that the fraction of labile dissolved nickel can be high, ranging from 80% to 90% of the total dissolved nickel. soton.ac.uk The lability of the metal is theoretically defined and depends on the characteristics of the added ligand. soton.ac.uk AdCSV can distinguish between labile and non-labile nickel species, providing valuable information about their potential bioavailability and environmental behavior. soton.ac.uk
Furthermore, AdCSV has been used in conjunction with competing ligand exchange methods to explore the lability of metal-dissolved organic carbon (DOC) complexes, including those of nickel, in mining effluents. nih.gov This approach helps to understand how factors like dilution affect the release of metals from these complexes. nih.gov
Chromatographic and Separation Techniques
Chromatographic and separation techniques are widely used to isolate and preconcentrate different nickel species before their detection and quantification. These methods exploit differences in the physical or chemical properties of the species to achieve separation.
Ion Exchange for Nickel Speciation in Aqueous Solutions
Ion exchange is a versatile separation technique employed for the removal and recovery of metals, including nickel, from aqueous solutions. mdpi.comnih.gov It involves the reversible exchange of ions between a solid ion exchange material (resin) and an aqueous phase. The selectivity of the ion exchange process depends on the properties of the resin and the chemical form of the metal ions in solution.
Ion exchange techniques have been applied to determine the concentration of free nickel ions in aqueous solutions, including mining and municipal effluents. researchgate.net Cation exchange resins, such as Dowex 50W-X8, can be used to retain free nickel ions (Ni²⁺) while allowing other species to pass through. researchgate.net The amount of nickel exchanged onto the resin can be measured to infer the concentration of free nickel ions in the original sample. researchgate.net
Studies using ion exchange to determine free nickel ion concentrations have shown reasonable correlation with predictions from chemical equilibrium software in model solutions at low nickel-to-fulvic acid ratios. researchgate.net However, discrepancies can occur at higher ratios or in complex effluent waters, indicating the need for further method development for such matrices. researchgate.net
Ion exchange is also utilized for the recovery of Ni(II) from simulated electroplating waste solutions containing anionic ligands like sulfate, chloride, phosphate, and citrate. nih.gov Strong-acid cation exchange resins in the sodium form have been used for this purpose. nih.gov The amount of Ni(II) exchanged is influenced by factors such as solution pH, initial nickel concentration, and temperature. nih.gov
The speciation of nickel in aqueous systems is highly influenced by the solvation environment. In pure water, Ni²⁺ primarily exists as octahedral hexaaqua complexes, [Ni(H₂O)₆]²⁺. kns.org In chloride-rich environments, such as deep eutectic solvents (DESs), nickel can form anionic chloride complexes like [NiCl₄]²⁻, which adopt tetrahedral coordination. kns.org Ion exchange media, both cationic and anionic, can be used in hydrated DESs to achieve effective separation and selective removal of different nickel species based on their charge. kns.org
Solid Phase Extraction Coupled with Atomic Absorption Spectrometry
Solid Phase Extraction (SPE) is a sample preparation technique widely used for the preconcentration and matrix removal of trace metals before their determination by analytical techniques like Atomic Absorption Spectrometry (AAS). scirp.orgresearchgate.netoup.com Coupling SPE with AAS allows for the analysis of nickel at trace and ultratrace levels in various water samples. researchgate.net
SPE involves passing the sample through a solid phase material that selectively retains the analyte of interest. For nickel speciation, different solid phases and complexing agents can be employed to isolate specific nickel species. oup.com For instance, chelating resins with iminodiacetic acid groups can be used for the preconcentration of total dissolved nickel or specific labile fractions in environmental waters. scirp.orgresearchgate.net
An on-line sonodigestion system coupled with flow injection SPE and Flame Atomic Absorption Spectrometry (FAAS) has been developed for the speciation of dissolved trace nickel in environmental waters. scirp.orgresearchgate.net This system allows for the breakdown of organic nickel complexes using sonodigestion before the preconcentration of total dissolved nickel on a chelating resin microcolumn and subsequent FAAS determination. scirp.orgresearchgate.net
For the determination of the dissolved labile nickel fraction, microcolumns packed with chelating resin can be loaded with the sample without pH modification, and the retained nickel is then eluted and detected by FAAS. scirp.org The chelating resin, under specific experimental conditions, can retain only dissolved free nickel ions and nickel bound to weak complexes (labile fraction). scirp.org
Various solid phase materials, including thiol-containing sulfonamide polymeric resins and functionalized silica (B1680970) or C18 bonded silica columns, have been investigated for the SPE of nickel. oup.comresearchgate.net These materials can be used to extract nickel species, either as free ions or after complexation with suitable ligands like dithizone (B143531) or PAR (4-(2-pyridylazo)resorcinol). oup.comresearchgate.net The extracted nickel is then eluted and quantified by AAS, often FAAS. researchgate.net
The sensitivity of the determination can be enhanced by combining SPE with techniques like slotted tube atom trap-atomic absorption spectrometry. researchgate.net SPE coupled with AAS has been successfully applied for the determination of nickel in various water samples, including drinking water, river water, and seawater. scirp.orgresearchgate.netresearchgate.net
Computational Approaches in Speciation Analysis
Computational approaches play an increasingly important role in complementing experimental techniques for metal speciation analysis, including that of nickel. These methods can provide theoretical insights into the stability, structure, and reactivity of different nickel species in various environments.
Chemical equilibrium software, such as HYDRA-MEDUSA, can be used to model the distribution of nickel species in aqueous solutions based on known thermodynamic data for complex formation reactions. nih.govmdpi.com These models can help predict the predominant nickel species present under specific conditions of pH, ligand concentration, and ionic strength. nih.govmdpi.com Comparisons between experimentally determined free nickel ion concentrations using techniques like ion exchange and predictions from equilibrium models can help validate both the experimental methods and the thermodynamic data used in the models. researchgate.net
Computational chemistry methods, particularly Density Functional Theory (DFT) calculations, are used to investigate the electronic structure, geometries, and reaction pathways of nickel complexes. acs.orgnih.gov DFT calculations can provide insights into the stability of different nickel species, the energetics of complex formation, and the mechanisms of reactions involving nickel compounds. acs.orgnih.gov
For example, DFT calculations have been employed to study the mechanism of reactions involving nickel complexes and to understand the factors influencing catalytic activity and selectivity in nickel-catalyzed reactions. acs.orgnih.gov These calculations can help elucidate the nature of active nickel species and the transition states involved in chemical transformations. acs.orgnih.gov
Computational visual analyses of microscopy images coupled with elemental mapping can also be used to characterize the distribution and mobility of contaminant metals like nickel in complex matrices such as catalysts. researchgate.net This approach, combined with techniques like XANES, provides a comprehensive understanding of nickel speciation and its behavior in these materials. researchgate.net
Furthermore, computational approaches can be integrated with spectroscopic data, such as X-ray Absorption Spectroscopy (XAS), to gain a deeper understanding of the coordination environment and oxidation state of nickel. researchgate.net L-edge and K-edge XAS, combined with computational analysis, can provide complementary information for assessing the oxidation states of nickel in different compounds. researchgate.net
Computational methods are also valuable in interpreting experimental data from techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) for metal speciation. frontiersin.org By calculating the free energies and structures of potential metal-ligand complexes, computational analysis can help correlate observed species in mass spectra with their predicted stabilities. frontiersin.org
Geochemical Modeling of Nickel Speciation in Environmental Waters
Geochemical modeling of nickel speciation in environmental waters aims to simulate the complex interactions of nickel with dissolved ligands, solid phases, and other environmental factors like pH, dissolved organic carbon (DOC), and water hardness. These models utilize thermodynamic principles and experimentally determined stability constants to predict the distribution of nickel among different chemical species.
Research highlights the importance of pH and dissolved organic matter (DOM) as key factors influencing nickel speciation in natural waters. At near-neutral pH levels (6-9), nickel predominantly exists as the free cationic species, Ni²⁺, or in various hydrolysis species such as NiOH⁺. researchgate.net However, nickel can also form dissolved complexes with inorganic ions like carbonate and sulfate, particularly at high concentrations. researchgate.net
Studies employing equilibrium modeling, such as the Windermere Humic Aqueous Model (WHAM), have been used to evaluate nickel speciation in the presence of different fractions and sources of DOM. researchgate.net While nickel is known to complex with DOM, the extent of this complexation is dependent on the total nickel concentration and the concentration and nature of the DOM. At acutely toxic nickel exposure concentrations (e.g., 5 mg/L), representative surface-water DOC concentrations (approximately 10 mg/L) may play a limited role in nickel speciation. researchgate.net Conversely, at sublethal nickel concentrations (e.g., 0.2 and 0.5 µg/L), DOM can significantly affect nickel speciation, leading to a decrease in the free Ni²⁺ concentration as DOM concentration increases. researchgate.net Different fractions of DOM, such as humic acid (HA) and fulvic acid (FA), can have varying affinities for nickel, with HA potentially reducing Ni²⁺ levels to a greater extent than FA at similar DOC concentrations. researchgate.net
Geochemical models are also used to understand the interactions of nickel with soil characteristics, which in turn affect its bioavailability and phytotoxicity. Soil pH is a critical factor, influencing both the chemical speciation of metals in the soil solution and their binding to active sites on biota. nih.gov Chemical calculations using multi-surface speciation models indicate that soil organic matter binds nickel more strongly than clay silicates and iron (hydr)oxides within the acidic pH range. nih.gov This supports experimental findings that the bioavailability and toxicity of nickel are reduced in organic matter-rich soils compared to sandy or clay soils at similar pH levels. nih.govbibliotekanauki.pl
While equilibrium models provide valuable insights, the kinetics of complexation and dissociation can also be important in determining nickel speciation, especially in dynamic aquatic systems. Studies using techniques like ligand exchange have shown that nickel speciation in natural waters may not always reach equilibrium due to slow ligand-exchange kinetics. acs.org The dissociation kinetics of nickel complexes can play a crucial role in buffering the free metal ion concentration at the biointerface. researchgate.net
Thermodynamic modeling is also applied to understand nickel solubility and precipitation in soils and aquatic systems. The formation of mixed-metal-aluminum layered double hydroxide (B78521) (LDH) phases, for instance, can be a significant mechanism for immobilizing trace metals like nickel in some environmental systems. cambridge.org Modeling results based on thermodynamic data for LDH phases with different interlayer anions (e.g., sulfate, carbonate) can predict their stability and impact on nickel solubility under varying pH conditions. cambridge.org
Geochemical modeling, often coupled with hydrochemical analysis, is employed to determine water quality in areas impacted by sources such as mine drainage. nih.gov These models can predict chemical reactions among solutions, minerals, gases, and organic matter. tandfonline.com Speciation modeling in such studies can reveal that cations, including nickel, often exist predominantly in their soluble and mobile forms as free ions, although their distribution can be influenced by various factors. nih.govtandfonline.com
The accurate prediction of nickel speciation is a fundamental step in developing bioavailability models, such as the Biotic Ligand Model (BLM), used for assessing the environmental risk of nickel to aquatic organisms. nickelinstitute.orgugent.be These models integrate chemical processes like complexation with DOC and competition with other ions (e.g., Ca²⁺, Mg²⁺, H⁺) for binding to the biotic ligand, thereby predicting the bioavailable fraction of nickel. nickelinstitute.orgugent.be Calibration and validation of these models using measured free Ni²⁺ concentrations in natural waters with diverse chemistries are essential for improving their predictive accuracy. ugent.beugent.be
Illustrative Data Table:
While specific raw data tables from the search results are not directly extractable in a format suitable for interactive display here, the findings can be summarized in a conceptual table illustrating the influence of key parameters on nickel speciation based on modeling and experimental studies:
| Environmental Factor | Effect on Free Ni²⁺ Concentration (Modeled/Observed) | Key Complexing Agents/Processes | References |
| Increasing Dissolved Organic Carbon (DOC) | Decreases | Complexation with humic and fulvic acids (DOM) | researchgate.netresearchgate.netnickelinstitute.org |
| Increasing pH | Generally Decreases (due to hydrolysis and complexation) | Formation of NiOH⁺, increased binding to organic matter/soil solids | researchgate.netnih.govbibliotekanauki.plresearchgate.net |
| Increasing Water Hardness (Ca²⁺, Mg²⁺) | Can increase (competition for binding sites) | Competition with Ni²⁺ for biotic ligands and potentially DOM sites | nickelinstitute.orgacs.org |
| Presence of Carbonate/Sulfate | Can form dissolved inorganic complexes | NiCO₃⁰, NiSO₄⁰ (at high concentrations) | researchgate.net |
| Presence of Clay Minerals/Iron Oxides | Adsorption and co-precipitation | Surface complexation and formation of solid phases (e.g., LDHs) | researchgate.netnih.govbibliotekanauki.plcambridge.org |
Detailed Research Findings:
Detailed research findings from geochemical modeling studies highlight several key aspects of nickel speciation in environmental waters:
DOM Quality Matters: The source and specific fractions of DOM (e.g., HA vs. FA) influence the extent of nickel complexation, affecting the free Ni²⁺ concentration. researchgate.net
Kinetic Limitations: Nickel speciation may not always reach thermodynamic equilibrium in natural waters due to slow ligand exchange kinetics, impacting the lability and bioavailability of nickel complexes. acs.orgresearchgate.net
pH Dependence of Toxicity: The effect of pH on nickel toxicity is complex and can be pH-dependent, with existing bioavailability models sometimes requiring modification to accurately predict toxicity at higher pH levels. nih.gov
Solid Phase Interactions: Geochemical models help elucidate the binding of nickel to soil solid phases like organic matter, clay minerals, and iron (hydr)oxides, which significantly controls its mobility and bioavailability in terrestrial and aquatic systems. nih.govbibliotekanauki.plcambridge.org
These findings underscore the complexity of nickel behavior in environmental waters and the essential role of geochemical modeling in predicting its speciation and ultimately assessing its environmental risk.
Applications in Advanced Materials Science and Nanotechnology Utilizing Nickel Sulfate As a Precursor
Synthesis of Nickel-Based Nanomaterials
The synthesis of nickel-based nanomaterials often involves chemical reduction or deposition methods using nickel sulfate (B86663) as the nickel source. mdpi.comresearchgate.net The choice of synthesis method and reaction conditions significantly impacts the resulting nanostructure. mdpi.comresearchgate.net
Controlled Synthesis of Nickel Nanoparticles with Tailored Size and Morphology
Nickel sulfate is employed in the controlled synthesis of nickel nanoparticles with specific sizes and morphologies. Parameters such as precursor concentration, the nature of the reducing agent, temperature, reaction time, and the presence of stabilizing or capping agents are crucial in dictating the nucleation and growth processes, thereby influencing the final nanoparticle characteristics. mdpi.comresearchgate.netresearchgate.net For instance, studies have shown that varying the concentration of the nickel precursor can affect the size of chain-like nanostructured materials, with higher concentrations leading to larger diameters. mdpi.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) with this compound as a precursor has enabled the synthesis of nickel spheres with diameters around 30 nm. researchgate.net Chemical reduction of this compound solution with hydrazine (B178648) hydrate (B1144303) in a basic solution has yielded well-crystalline nickel nanopowders with morphologies including spherical, flower-like, aristate spherical, and linear structures, with average sizes ranging from dozens to several hundred nanometers depending on the specific conditions. researchgate.net
| Synthesis Parameter | Influence on Nickel Nanoparticle Morphology/Size |
| Precursor Concentration | Can promote complex morphologies and increase nanoparticle size. mdpi.com |
| Reducing Agent Properties | Control nucleation and growth rates. researchgate.net |
| Temperature | Affects solvent viscosity and diffusion of ions/nuclei/particles. researchgate.net |
| Stabilizing/Capping Agents | Prevent aggregation and influence morphology, size, and structure. mdpi.comresearchgate.netsemanticscholar.org |
| Solvent Composition | Can impact ion diffusion and modify size and shape. researchgate.net |
Fabrication of Nickel Oxide Nanosheet Films
This compound has been used as a precursor for the fabrication of nickel oxide nanosheet films. In one method, amorphous Ni(III)Ox nanosheet films were prepared from a this compound precursor solution via a mixed metal-imidazole casting method followed by calcination. acs.orgresearcher.life This contrasted with the face-centered cubic Ni(II)O crystalline nanoparticle films obtained using other nickel precursors under the same conditions. acs.orgresearcher.life The sulfate ions were found to have an inhibitory effect on the thermochemical formation of Ni(II)O, leading to the formation of a Ni(III)Ox intermediate and the resulting amorphous nanosheet structure. acs.orgresearcher.life Nickel oxide thin films have also been synthesized using this compound through techniques like automatic spray pyrolysis and electrodeposition. espublisher.comqueensu.caresearchgate.net In spray pyrolysis, nickel oxide thin films with inter-connected channel-like arrangements of globules have been observed when using this compound as an ingredient. espublisher.com Electrodeposition from a solution containing this compound can yield porous nickel oxide films with nanoscale pore sizes, which can enhance the surface area. queensu.ca
Development of Nickel Nanocomposites
This compound is utilized in the development of various nickel nanocomposites. For instance, it has been used as a precursor in the synthesis of nickel-silver core-shell nanoparticles, which are components in nanocomposite inks for conductive coatings. mdpi.com In another application, this compound hexahydrate was used as a precursor for a metal complex that was subsequently pyrolyzed to create hierarchical graphitic carbon containing embedded nickel nanoparticles, forming a carbon-nickel nanocomposite. mdpi.com Hydrothermal synthesis has also employed this compound hexahydrate to fabricate nanocomposites containing nickel sulfide (B99878) (NiS₂) and this compound [NiSO₄(H₂O)₆] phases, which exhibited the presence of NiS₂ grown on carbon spheres and nanosheets of NiSO₄(H₂O)₆. researchgate.net
Functional Materials Development
This compound plays a role in the development of functional materials, particularly in the areas of electrocatalysis and battery electrode materials.
Precursor for Advanced Electrocatalysts (e.g., Oxygen Evolution Reaction)
Nickel-based materials are promising electrocatalysts for the oxygen evolution reaction (OER), a crucial process in water splitting. acs.orgresearcher.lifeacs.org this compound has been used as a precursor to synthesize nickel oxide (NiOx) films that demonstrate superior OER performance. acs.orgresearcher.life Specifically, amorphous Ni(III)Ox nanosheet films prepared from this compound precursors showed lower overpotentials for OER compared to films derived from other nickel salts. acs.orgresearcher.life This enhanced performance was attributed to the influence of sulfate ions on the film's structure and the formation of a Ni(III)Ox intermediate. acs.orgresearcher.life this compound, in combination with iron sulfate, has also been used as precursors to synthesize sulfur-incorporated NiFe electrocatalysts (NiFeS) for OER, demonstrating reduced overpotential and improved performance at high current densities compared to traditional NiFe catalysts. rsc.org
| Electrocatalyst Material (Precursor) | Synthesis Method | Key Finding | OER Performance (Example) |
| Amorphous Ni(III)Ox (NiSO₄) | Mixed metal-imidazole casting + calcination | Formation of amorphous nanosheet film due to sulfate inhibition. acs.orgresearcher.life | η₁₀ = 228 mV at 10 mA cm⁻² acs.orgresearcher.life |
| NiFeS (NiSO₄ + FeSO₄ + sulfite) | Simple aqueous-based synthesis (titration) | Sulfur incorporation reduced overpotential, improved high current density. rsc.org | Overpotential reduced from ~350 mV to ~290 mV at 100 mA cm⁻². rsc.org |
Application in Battery Electrode Materials (Focus on Material Synthesis and Properties, not device performance metrics)
This compound is a common raw material for synthesizing precursors for lithium-ion battery cathode materials, particularly nickel-rich compositions like lithium nickel manganese cobalt oxide (NMC). researchgate.netmdpi.comacs.org In the synthesis of NMC precursors, metal sulfates including this compound, manganese sulfate, and cobalt sulfate are dissolved in water and subjected to co-precipitation with agents like sodium hydroxide (B78521) and ammonia (B1221849). acs.orgjst.go.jp This process yields a mixed metal hydroxide precursor, which is then typically calcined with a lithium source to form the final NMC cathode material. researchgate.netmdpi.comacs.org The properties of the raw materials, such as the crystal structure and composition of the metal sulfates, are important for obtaining the desired quality of the NMC precursor. researchgate.net Studies comparing different nickel sources, including this compound, for synthesizing NMC cathode precursors have investigated the resulting particle morphology and crystal structure. mdpi.comjst.go.jp For instance, using this compound hexahydrate as a precursor for Ni(OH)₂ has resulted in larger particles compared to those obtained from nickel nitrate (B79036) or nickel chloride precursors. jst.go.jp The crystal structures of synthesized NMC precursors using this compound have been found to be hexagonal. mdpi.com
Development of UV Filter Crystals
This compound, particularly in the form of ammonium (B1175870) nickel(II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), is utilized in the growth of crystals that function as ultraviolet (UV) filters researchgate.netgoogle.com. These crystals exhibit high transmittance in the UV region, making them suitable for applications in optical devices and sensors, including photodetectors and safety glasses researchgate.net.
Research has demonstrated the efficacy of ammonium nickel(II) sulfate hexahydrate crystals grown from solution as UV filters science.gov. These crystals, belonging to the tetragonal system with space group P4₁2₁2, show optical transmission characteristics suitable for UV filtering science.gov. Another study highlighted the growth of ammonium this compound hexahydrate (ANSH) single crystals by the cooling solution method, noting their high transmission efficiency and narrow spectrum band-width at a UV transmission peak of 250 nm researchgate.net. The dehydration temperature of ANSH crystals is reported to be above 96.06°C, indicating good thermal stability researchgate.netgoogle.com. Mixed crystals such as ammonium nickel-copper sulfate hexahydrate ((NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O) have also been synthesized, exhibiting high transmittance (98%) in the UV region, positioning them as promising materials for UV light filters and sensors for solar-blind technology researchgate.net.
Materials for Magnetic Applications (e.g., Magnetic Hyperthermia, Nickel Ferrite (B1171679) Nanostructures)
This compound is widely employed as a precursor in the synthesis of various magnetic materials, including nickel ferrite (NiFe₂O₄) nanostructures, which are relevant for applications such as magnetic hyperthermia.
Nickel ferrite nanoparticles can be synthesized using this compound as a precursor through various methods, including co-precipitation and solid-state reactions researchgate.netosti.govuobaghdad.edu.iqkashanu.ac.irbohrium.com. For instance, a planetary ball milling assisted solid-state reaction process utilizes this compound along with ferrous sulfate and sodium hydroxide to produce magnetic nickel ferrite nanoparticles researchgate.net. This method allows for obtaining impurity-free NiFe₂O₄ nanoparticles at lower calcination temperatures (e.g., 750 °C) compared to conventional methods, attributed to the higher reactivity of the precursor mixture researchgate.net. The resulting nanoparticles exhibit magnetic properties influenced by factors such as defects and strains introduced during the milling process researchgate.net.
Another approach involves a low-temperature co-precipitation method using ferrous sulfate as the iron precursor and this compound, yielding nanocrystalline nickel ferrites with inverse spinel structure at temperatures as low as 110 °C osti.govaip.orgresearchgate.net. These nanoparticles have been shown to be superparamagnetic, with potential applications in magnetic drug delivery systems and hyperthermia osti.govresearchgate.net. Studies on nickel-substituted zinc ferrite (NiₓZn₁₋ₓFe₂O₄) nanoparticles, synthesized using nickel nitrate hexahydrate and zinc nitrate hexahydrate as precursors, have explored their tunable magnetic properties and suitability for magnetic hyperthermia, demonstrating significant specific absorption rates (SAR) nih.gov. Nickel ferrite nanoparticles synthesized via a modified co-precipitation method using this compound hexahydrate have also shown promise as magnetic resonance imaging (MRI) contrast agents and for magnetic fluid hyperthermia, exhibiting superparamagnetic behavior and measurable SAR values under applied alternating magnetic fields researchgate.net.
This compound hexahydrate has also been used as a precursor in the synthesis of nickel oxide (NiO) nanoparticles via methods like precipitation, with the resulting nanoparticles exhibiting magnetic properties uobaghdad.edu.iqsemanticscholar.org.
Development of Hollow Nickel Fibers
This compound serves as a precursor in the fabrication of hollow nickel structures, such as hollow nickel oxide fibers. One method for preparing hollow nickel oxide fibers involves electroplating nickel particles onto the surface of carbon fibers, followed by burning off the carbon core under an air atmosphere researchgate.net. While the direct precursor for the electroplating step is typically a nickel salt, this compound can be used as a source for preparing the electroplating solution or for the initial synthesis of nickel particles that are subsequently electroplated.
Research on the synthesis of controllable nickel nanoparticles, which can then be used to form fibrous structures, has employed this compound hexahydrate as a starting material nih.gov. In a liquid phase reduction method, this compound is reduced with hydrazine hydrate in the presence of a dispersant like PVP to obtain nickel particles nih.gov. These nickel particles can serve as catalysts or building blocks for the growth of carbon fibers or potentially be processed further to create hollow nickel structures.
Theoretical and Computational Investigations of Nickel Sulfate Systems
Molecular Dynamics Simulations and Density Functional Theory (DFT)
Theoretical and computational chemistry provides powerful tools for investigating the fundamental properties of nickel sulfate (B86663) systems at the molecular level. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) offer insights into the behavior of nickel sulfate in both aqueous solutions and solid crystalline phases, complementing experimental observations and guiding the design of new materials and processes.
Modeling Interionic Interactions in Solution and Crystalline Phases
Understanding the interactions between ions in solution and within a crystal lattice is crucial for predicting the properties and behavior of this compound. Molecular dynamics simulations can model the dynamic behavior of ions and solvent molecules, providing a microscopic view of processes like solvation and ion pairing.
In the crystalline phase, DFT calculations have been employed to study the structures and stability of hydrated nickel sulfates, such as NiSO₄·6H₂O and NiSO₄·7H₂O. uu.nl These calculations help in understanding the intricate network of hydrogen bonds and the coordination environment of the nickel ion. Periodic DFT calculations have shown good agreement with experimental lattice parameters for these hydrated forms. uu.nl Furthermore, computational studies on mixed phases of nickel and magnesium sulfates indicate the formation of continuous solid solutions, a phenomenon that has been a long-standing challenge in the industrial purification of this compound. uu.nl
The interactions of ions with zwitterions, which are relevant in certain industrial applications, have also been investigated using molecular dynamics simulations. These studies reveal the specifics of association numbers and lifetimes between zwitterions and various cations in aqueous solutions.
Computational Studies of Nickel Complex Structures and Reactivity
DFT calculations are instrumental in elucidating the structure, stability, and reactivity of nickel complexes in solution. The nickel(II) ion in aqueous solution exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. docbrown.info Computational studies have investigated the substitution of water ligands by other species, such as chloride or ammonia (B1221849), providing insights into the thermodynamics and kinetics of these reactions.
For instance, DFT studies on nickel-aqua and nickel-chloride complexes have been used to determine their stability and electronic properties. universepg.com Research has shown that the trans isomer of [Ni(Cl)₂(H₂O)₄] is more stable than the cis isomer. universepg.com Similarly, DFT calculations have been used to estimate the pKa values of water ligands in transition metal complexes, which is crucial for understanding their acidic properties in solution. semanticscholar.org
The electronic structure and geometry of various nickel(II) complexes with ligands like ammonia have been extensively studied using DFT. acs.org These studies reveal trends in bond lengths, stabilization energies, and charge transfer as water ligands are successively replaced by ammonia. acs.org Such computational insights are vital for understanding the reactivity of nickel complexes in various chemical environments.
Table 1: Calculated Stability of Nickel Complexes
| Complex | Isomer | Relative Stability (kJ/mol) |
|---|---|---|
| [Ni(Cl)₂(H₂O)₄] | trans | More stable by 2.16 |
| [Ni(OH)₂(H₂O)₄] | cis | More stable by 2.53 |
This table is generated based on data from a DFT study on nickel-aqua and nickel-chloride complexes. universepg.com
Prediction of Crystal Growth Mechanisms (e.g., Nucleation, Phase Transformation)
The formation of solid this compound from a supersaturated solution is a complex process involving nucleation and crystal growth. ntnu.nosemanticscholar.orgleeds.ac.uk Computational methods are increasingly being used to understand and predict these mechanisms at a fundamental level. Classical Nucleation Theory (CNT) provides a framework for understanding the initial formation of a new phase. leeds.ac.uk
DFT calculations can be used to study the stability of different crystalline phases of this compound hydrates. For example, the transition temperatures and stability order of NiSO₄·7H₂O, α-NiSO₄·6H₂O, and β-NiSO₄·6H₂O can be investigated computationally. mdpi.com These calculations can help explain experimentally observed phase transformations that occur during crystallization. mdpi.com Light microscopy observations have shown that this compound crystals in suspension can undergo transformations between these phases with changes in temperature. mdpi.com
Molecular dynamics simulations can also provide insights into the early stages of nucleation by modeling the aggregation of ions from solution to form a crystal nucleus. These simulations can help to identify the critical nucleus size and the energy barrier for nucleation, key parameters that govern the crystallization process.
Kinetic Modeling of Chemical and Electrochemical Processes
Kinetic modeling is essential for understanding and optimizing industrial processes involving this compound, such as electrodeposition and leaching. By developing mathematical models that describe the rates of these processes, it is possible to predict how changes in operating conditions will affect the outcome.
Mechanistic Models for Electrodeposition Processes
The electrodeposition of nickel from sulfate solutions is a widely used industrial process for producing nickel coatings. wikipedia.orgsilchrome.co.uk Mechanistic models of this process are crucial for controlling the properties of the deposited layer, such as its thickness, uniformity, and microstructure. comsol.com
These models typically involve solving equations that describe mass transport of ions in the electrolyte and the kinetics of the electrochemical reactions at the electrode surfaces. The kinetics of nickel deposition are often described by the Butler-Volmer equation. comsol.com In addition to the main nickel deposition reaction, competing reactions such as hydrogen evolution must also be considered, as they affect the current efficiency of the process. comsol.com
Kinetic studies using techniques like cyclic voltammetry and chronoamperometry have shown that the electrodeposition of nickel from sulfate solutions is often under diffusion control. icrc.ac.ir Additives in the plating bath can significantly influence the deposition mechanism and the properties of the resulting coating. researchgate.net For example, glycine can act as a buffer and form complexes with nickel ions, affecting the electrochemical process. researchgate.net
Table 2: Key Reactions in Nickel Electrodeposition from Sulfate Solution
| Electrode | Reaction |
|---|---|
| Cathode | Ni²⁺ + 2e⁻ → Ni(s) |
| Cathode | 2H⁺ + 2e⁻ → H₂(g) |
| Anode | Ni(s) → Ni²⁺ + 2e⁻ |
This table summarizes the primary electrochemical reactions occurring during the electrodeposition of nickel from a simple sulfate bath.
Kinetic Analysis of Leaching Processes
The extraction of nickel from its ores, particularly laterites, often involves leaching with sulfuric acid. stumejournals.comstumejournals.com Kinetic analysis of these leaching processes is vital for optimizing the recovery of nickel. The shrinking core model is a commonly used framework for analyzing the kinetics of solid-liquid reactions like leaching. stumejournals.comtandfonline.com This model considers that the reaction can be controlled by diffusion through a product layer or by the chemical reaction at the surface of the unreacted core.
Studies on the leaching of nickel laterite ores in sulfuric acid have shown that the process is often diffusion-controlled. stumejournals.comstumejournals.com The activation energy, determined from the effect of temperature on the leaching rate, can provide evidence for the rate-limiting step. For example, activation energies in the range of 40-43 kJ/mol have been reported for the diffusion-controlled leaching of nickel laterite ore. stumejournals.comstumejournals.com
The leaching kinetics are influenced by various factors, including acid concentration, temperature, particle size, and stirring speed. daneshyari.com Increasing the temperature and acid concentration generally increases the rate of nickel extraction. stumejournals.comdbc.wroc.pl Kinetic models can be used to quantify the effects of these parameters and to predict the leaching behavior under different conditions.
Table 3: Kinetic Models for Nickel Leaching
| Leaching System | Rate-Controlling Step | Activation Energy (kJ/mol) |
|---|---|---|
| Nickel Laterite in H₂SO₄ | Diffusion | 40.28 - 42.67 |
| Spent Catalyst in H₂SO₄ | Diffusion | 16.6 |
| Limonite in H₂SO₄/Citric Acid | Diffusion | 11.47 |
| Saprolite in H₂SO₄/Citric Acid | Interface Reaction | 102.36 |
This table presents findings from various kinetic studies on nickel leaching, highlighting the rate-controlling step and the calculated activation energy. stumejournals.comstumejournals.comdaneshyari.comaip.orgresearchgate.net
Geochemical and Environmental Transport Modeling
Predictive modeling is a critical tool for understanding the speciation of nickel and its subsequent fate and transport in various environmental compartments, such as soil and aquatic systems. These models integrate thermodynamic data with key environmental parameters to forecast the distribution of nickel species, which in turn governs its mobility, bioavailability, and toxicity.
A variety of geochemical models are utilized to predict nickel speciation. Commonly used models include the Windermere Humic Aqueous Model (WHAM), MINTEQA2, MINEQL+, and Visual MINTEQ. oup.comnih.govmdpi.com These models function by performing chemical equilibrium calculations based on input data such as pH, the concentrations of various metals and ligands, and ionic strength. oup.com The accuracy of these models is contingent on the quality of the thermodynamic database they employ and the fundamental assumption of chemical equilibrium. oup.com For instance, WHAM VI has been shown to provide the best predictions for soluble nickel in soils with a pH below 7, while its accuracy decreases at higher pH levels. nih.govresearchgate.net Conversely, Visual MINTEQ 3.0 offers better estimations for soils with a pH below 8 and provides reasonable results for more alkaline conditions. nih.govresearchgate.net
The transport and ultimate fate of nickel in the environment are influenced by numerous factors, including pH, redox potential, ionic strength, and the presence of organic matter and other minerals. mdpi.com In soils, pH and the total nickel concentration are the most significant parameters for predicting soluble nickel concentrations. nih.govresearchgate.net Other soil properties, such as the content of amorphous iron and aluminum oxides and clay, also play an important role as active adsorbent surfaces. nih.govresearchgate.net The formation of secondary precipitates, particularly mixed Ni-Al hydroxide (B78521) phases, is a crucial factor in determining the long-term fate and mobility of nickel in contaminated soils, with soil pH and the solubility of aluminum from clay substrates being primary controlling factors. udel.edu
Another model used for simulating the fate of metals in aquatic systems is the Water Quality Analysis Simulation Program (WASP). mdpi.com Such models help in understanding the movement of nickel, which occurs in both particulate and dissolved forms in natural waters. mdpi.com
The table below summarizes key predictive models and their applications in assessing nickel speciation and fate.
| Model Name | Type | Application Environment | Key Parameters Considered | Research Findings |
| WHAM (Windermere Humic Aqueous Model) | Geochemical Speciation | Soils, Freshwaters | pH, Dissolved Organic Carbon (DOC), Metal and Ligand Concentrations | Best predictions for soluble Ni in soils with pH < 7; may overestimate at pH > 8. nih.govresearchgate.net In some freshwaters, predicted a high percentage of inorganic Ni species, contrary to DGT measurements. frontiersin.org |
| MINEQL+ | Geochemical Speciation | Surface Waters | pH, Metal and Ligand Concentrations, Redox State, Ionic Strength, Temperature | Used as a speciation module in coupled fate models like TRANSPEC. oup.comoup.com Predictions for Ni speciation were similar to WHAM in certain water bodies but differed in others. oup.com |
| Visual MINTEQ | Geochemical Speciation | Soils | Bulk Soil Properties, Total Ni Concentrations | Provided better estimation for soluble Ni in soils with pH < 8 and reasonable results for pH > 8. nih.govresearchgate.net |
| TRANSPEC | Coupled Speciation-Fate | Surface Aquatic Systems | Integrates speciation model outputs (e.g., from MINEQL+) with transport calculations | Assesses the fate of metals like nickel in lakes with varying chemical characteristics. oup.comoup.com |
| WASP (Water Quality Analysis Simulation Program) | Fate and Transport | Aquatic Systems | Hydrology, Water Chemistry | Models the fate of metals, including nickel, between water and sediments in river systems. mdpi.com |
| Biotic Ligand Model (BLM) | Bioavailability/Toxicity | Natural Surface Waters | Dissolved Ni, DOC, pH, Calcium (Ca), Magnesium (Mg) | Accurately predicts Ni ecotoxicity by modeling both Ni²⁺ concentration and its toxicity to organisms based on water chemistry. ugent.be |
Research comparing model predictions with in-situ measurements has highlighted both the strengths and limitations of these computational tools. For example, studies using Diffusive Gradients in Thin-films (DGT) have sometimes shown discrepancies with model predictions. In one case, Ni speciation was dominated by DGT-labile organic complexes, whereas the WHAM6 model predicted that 40-60% of nickel would be present as inorganic species. frontiersin.org These differences underscore the complexity of natural systems and the ongoing need to refine model parameters and assumptions, particularly concerning the kinetics of nickel complex dissociation. openrepository.com
Ultimately, predictive models are indispensable for environmental risk assessment. Bioavailability models, such as the Biotic Ligand Model (BLM), refine toxicity predictions by accounting for how water chemistry (specifically DOC, pH, calcium, and magnesium) influences both nickel speciation (the concentration of the free Ni²⁺ ion) and the toxicity of the ion itself. ugent.be The use of these sophisticated models helps to reduce uncertainty in establishing environmental quality standards for nickel. ugent.be
Mechanistic Insights into Biological Interactions Non Human Systems
Molecular Mechanisms of Nickel-Enzyme Function
Nickel is an essential cofactor for a variety of enzymes found in archaea, bacteria, plants, and primitive eukaryotes. These nickel-dependent enzymes are broadly categorized into redox and nonredox enzymes, participating in diverse metabolic pathways such as energy metabolism and, in some cases, virulence nih.govnih.govresearchgate.net. Unlike these organisms, no nickel enzyme has been identified in mammalian species nih.gov.
Structural and Catalytic Roles of Nickel in Specific Enzymes (e.g., Urease, Hydrogenase, Carbon Monoxide Dehydrogenase)
Nickel ions serve crucial structural and catalytic roles in several key enzymes.
Urease: Urease was the first enzyme identified to require nickel as a cofactor redalyc.orgrsc.orgnih.gov. This enzyme is prevalent in plants, fungi, algae, archaea, and bacteria nih.govrsc.org. It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which then spontaneously decomposes into a second molecule of ammonia and bicarbonate redalyc.orgrsc.orgproteopedia.orgnih.gov. The active site of urease contains two nickel atoms, which are essential for its activation and catalytic function redalyc.orgproteopedia.orgresearchgate.net. Structural studies indicate a conserved environment around the two Ni(II) ions in the active site, facilitating a catalytic mechanism involving the nucleophilic attack of a nickel-bridging hydroxide (B78521) on the urea molecule proteopedia.org. The efficiency of urease catalysis, significantly higher than the uncatalyzed reaction, is attributed to the presence of these two Ni(II) ions rsc.org.
Hydrogenase: [NiFe] hydrogenases are enzymes found in many microorganisms, including archaea and bacteria nih.govwikipedia.org. They catalyze the reversible oxidation of molecular hydrogen (H₂) into protons and electrons nih.govwikipedia.org. The active site of [NiFe] hydrogenase features a binuclear center containing one nickel and one iron atom williams.eduoup.com. The iron ion is coordinated by non-protein ligands, specifically one carbon monoxide (CO) and two cyanide (CN⁻) molecules, while two cysteine residues bridge the nickel and iron atoms oup.com. The catalytic cycle involves a hydride ligated between the Ni and Fe ions in reduced states oup.com. These enzymes are important in energy metabolism and hydrogen cycling wikipedia.orgresearchgate.net.
Carbon Monoxide Dehydrogenase: Nickel-iron-sulfur-dependent carbon monoxide dehydrogenases (CODHs) are enzymes that catalyze the reversible interconversion of carbon monoxide (CO) and carbon dioxide (CO₂) nih.govresearchgate.netacs.org. These enzymes are crucial in the carbon metabolism of anaerobic microbes, facilitating carbon fixation and energy conservation researchgate.net. The active site of anaerobic Ni-containing CODHs involves a nickel ion incorporated within an iron-sulfur cluster, known as the C-cluster researchgate.netacs.org. This three-coordinate nickel site mediates the organometallic C1 interconversion process researchgate.net. CODHs can be monofunctional, catalyzing the reversible oxidation of CO to CO₂, or bifunctional, forming a complex with acetyl-CoA synthase (ACS) to produce acetate (B1210297) from CO₂ via the Wood-Ljungdahl pathway acs.orgwikipedia.org.
Biosynthesis and Function of Nickel-Containing Cofactors (e.g., Factor F430)
Nickel is a constituent of specific cofactors essential for the function of certain enzymes.
Factor F430: Factor F430 is a unique nickel-containing modified tetrapyrrole cofactor found in methanogenic archaea ontosight.aiworktribe.com. It serves as a prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which is critical for methanogenesis, the biological production of methane (B114726) ontosight.aiworktribe.comresearchgate.net. F430 has a corrin (B1236194) ring structure with a nickel ion at its center, distinguishing it from other tetrapyrroles like vitamin B12 which contains cobalt ontosight.ai. This central nickel ion is vital for the catalytic activity of MCR, facilitating the transfer of a methyl group during the conversion of methyl-coenzyme M and coenzyme B to methane ontosight.ai. The biosynthesis of Factor F430 is a complex pathway starting from uroporphyrinogen III, involving steps such as nickel insertion, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation worktribe.comnih.govwikipedia.org. Specific proteins, such as CfbA–CfbE, are involved in catalyzing steps in this biosynthetic route worktribe.comnih.govresearchgate.net.
Nickel's Influence on Cellular and Metabolic Processes in Microorganisms and Plants
Nickel, as an essential micronutrient for many non-human organisms, significantly influences various cellular and metabolic processes.
Essentiality in Plant Growth and Development
Nickel is recognized as an essential micronutrient for plant growth and development, although required in very small amounts icl-growingsolutions.comomexcanada.comresearchgate.netufl.edupeerj.com. Its essentiality was established based on criteria including the inability of a plant to complete its life cycle in the absence of the nutrient, the irreplacibility of its function by other elements, and its direct involvement in plant metabolism or as a component of an essential plant constituent ufl.edu. Nickel was the seventeenth element officially recognized as essential for plant growth and development by the American Association of Plant Food Control Officials in 2004 icl-growingsolutions.comufl.edu. Plants absorb nickel primarily as the divalent cation Ni²⁺ icl-growingsolutions.comatpag.com. While nickel deficiency is rare in natural growing conditions, it can be induced in research settings and observed in some nursery plants and tree crops icl-growingsolutions.comatpag.com. Deficiency symptoms in plants can include necrotic spots on leaves due to urea accumulation, chlorosis of young leaves, reduced leaf size, and stunted growth icl-growingsolutions.comatpag.com.
Impact on Nitrogen Metabolism and Utilization in Plants
Nickel plays a critical role in plant nitrogen metabolism, primarily through its function in activating the enzyme urease redalyc.orgicl-growingsolutions.comufl.eduatpag.comresearchgate.netscielo.br. Urease catalyzes the hydrolysis of urea, a key step in nitrogen assimilation and recycling within the plant redalyc.orgicl-growingsolutions.comufl.eduatpag.comresearchgate.net. Without sufficient nickel, urease activity is impaired, leading to the accumulation of toxic levels of urea in plant tissues, which can cause necrotic lesions redalyc.orgicl-growingsolutions.comufl.eduatpag.comscielo.br. Nickel is also involved in nitrogen fixation in certain bacteria associated with leguminous plants, where it is a component of the nitrogenase enzyme icl-growingsolutions.comomexcanada.com. This process converts atmospheric nitrogen into a usable form for plants icl-growingsolutions.com. Studies have shown that nickel nutrition can influence the composition of nitrogenous compounds in plants and enhance nitrogen use efficiency redalyc.orgicl-growingsolutions.comresearchgate.net.
Interactions with Other Micronutrients (e.g., Iron, Copper absorption in animal models, excluding human nutritional implications)
Nickel can interact with other micronutrients in non-human systems, influencing their absorption and metabolism. In animal models, studies have indicated interactions between nickel and elements like iron and copper. For instance, nickel may serve as a cofactor facilitating ferric iron absorption or metabolism in microorganisms nih.gov. Some animal studies suggest that nickel deficiency can lead to reduced iron resorption and potentially anemia nih.govijcmas.comrsc.org. Furthermore, high dietary nickel levels have been shown to stimulate hematopoiesis and increase iron content in marginally iron-adequate rats researchgate.net. An antagonistic interaction between nickel and copper has also been observed in rats, where supplemental nickel exacerbated signs of copper deficiency in copper-deprived animals researchgate.net. This effect was noted even when nickel supplementation did not depress copper levels in the liver or plasma, suggesting a mechanism beyond interference with copper absorption researchgate.net. High soil concentrations of other metal cations such as zinc, copper, iron, cobalt, cadmium, and magnesium can inhibit the uptake of nickel by plants, indicating competitive interactions at the absorption level icl-growingsolutions.comatpag.comscielo.org.co.
Epigenetic Alterations Induced by Nickel (Focus on Molecular Mechanisms, excluding human health/carcinogenicity)
Exposure to nickel compounds has been shown to induce epigenetic alterations in non-human biological systems, contributing to changes in gene expression without alterations in the underlying DNA sequence. These epigenetic modifications primarily involve changes in DNA methylation and histone modifications, impacting chromatin structure and gene silencing.
Research utilizing the transgenic Chinese hamster G12 cell line, which contains a bacterial gpt transgene, has provided significant insights into nickel-induced epigenetic silencing. Studies with this model demonstrated that exposure to carcinogenic nickel compounds can inactivate the expression of the gpt gene through epigenetic mechanisms, rather than through mutagenesis or deletion of the transgene. nih.govacs.orgnih.gov This silencing was found to be associated with increased DNA methylation at the gpt locus and condensation of chromatin, leading to heterochromatinization of the transgene integration site. nih.gov Reversion of gene silencing in these cells was observed upon treatment with demethylating agents like 5-azacytidine, further supporting the role of DNA methylation in nickel-induced gene silencing in this non-human system. nih.gov The proposed mechanism involves nickel enhancing DNA methylation and chromatin compaction, resulting in the heritable silencing of gene expression. nih.gov
In addition to DNA methylation, nickel exposure also affects histone modifications in non-human systems. Studies in yeast and mammalian cells (including rat cells) have shown that nickel compounds can reduce the global levels of acetylated lysine (B10760008) residues in histones. nih.govresearchgate.net Specifically, nickel has been found to inhibit histone H4 acetylation in vitro. nih.govresearchgate.net In yeast, nickel affected acetylation at all four lysine residues in histone H4, while in mammalian cells, it primarily impacted lysine 12. researchgate.net This decrease in histone acetylation is generally associated with gene repression. Furthermore, nickel ions have been shown to inhibit histone H3K9 demethylases, enzymes responsible for removing methyl groups from lysine 9 of histone H3. nih.gov This inhibition leads to an increase in global H3K9 dimethylation, a modification typically associated with gene silencing. nih.gov Studies in transgenic Chinese hamster V79-derived G12 cells also indicated that nickel-induced silencing of the gpt transgene was associated with increased H3K9me2 levels and decreased acetylation of histones H3 and H4 at the promoter and coding regions. pnas.org
The precise molecular mechanisms by which nickel induces these epigenetic changes are still under investigation, but several possibilities have been proposed. Nickel ions can interact with DNA and histone proteins, potentially disrupting the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases and histone acetyltransferases or deacetylases. nih.govresearchgate.net The ability of nickel to substitute for essential metal ions like magnesium in biological processes may also play a role in its epigenetic effects. acs.org Additionally, the generation of reactive oxygen species (ROS) induced by nickel exposure may contribute to epigenetic alterations. nih.gov
Research findings highlight the intricate molecular mechanisms underlying nickel-induced epigenetic alterations in non-human systems, primarily focusing on DNA methylation and histone modifications that lead to gene silencing and altered chromatin structure.
| Epigenetic Modification | Observed Effect in Non-Human Systems | Model Systems Studied |
| DNA Methylation | Increased DNA methylation leading to gene silencing | Chinese hamster G12 cells |
| Histone Acetylation | Reduced global levels of acetylated lysine in histones; Inhibition of histone H4 acetylation | Yeast, Rat cells, Mammalian cells (general) |
| Histone Methylation | Increased global H3K9 dimethylation due to inhibition of demethylases; Increased H3K9me2 at specific loci | Yeast, Chinese hamster G12 cells, Mammalian cells (general) |
| Chromatin Structure | Chromatin condensation and heterochromatinization | Yeast, Chinese hamster G12 cells, Mammalian cells (general) |
Future Research Directions and Emerging Paradigms in Nickel Sulfate Chemistry
Integration of Machine Learning and AI in Materials Discovery and Process Optimization
ML algorithms can analyze large datasets from materials characterization and processing to identify patterns and relationships that inform the design of new materials and optimize reaction conditions. e3s-conferences.org Automated laboratories integrated with AI can create self-driving systems for materials discovery and process optimization, enabling faster and smarter decision-making in chemical manufacturing. arxiv.orgacceleratedmaterials.co For instance, ML can be used to optimize reaction metrics, such as yield and environmental impact, in flow chemistry systems, accelerating chemical process development. acceleratedmaterials.co Challenges remain in data quality, interpretability, and the integration of AutoML with advanced computational methods like quantum computing. arxiv.orgresearchgate.net
Development of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic transformations that occur in nickel sulfate-involved processes requires advanced in-situ and operando characterization techniques. These methods allow researchers to monitor changes in material structure, composition, and properties under realistic operating conditions. rsc.orgacs.orgresearchgate.net
Techniques such as in-situ X-ray absorption spectroscopy (XAS) and Raman spectroscopy can provide insights into the local electronic structure, coordination environment, phase transformations, and structural changes of materials during dynamic processes like electrocatalysis. rsc.orgacs.orgresearchgate.netnih.gov For example, operando Raman measurements have been used to detect the dynamic transformation of nickel-containing materials during the oxygen evolution reaction (OER). rsc.org The development of these techniques is crucial for elucidating reaction mechanisms and identifying the true active sites in complex systems involving nickel sulfate (B86663). rsc.orgresearchgate.net
Exploration of Novel Applications in Renewable Energy and Environmental Technologies
Beyond its established uses, this compound is being explored for novel applications in renewable energy and environmental technologies. Its role as a key component in nickel-based cathode materials for lithium-ion batteries, particularly in electric vehicles and energy storage systems, is a major area of growth. metal.comglobalgrowthinsights.commit.edumarketresearchintellect.com Research is focused on developing high-nickel cathodes that require high-purity this compound to achieve increased energy density and battery longevity. globalgrowthinsights.commit.edumarketresearchintellect.com
This compound is also finding applications in certain coating processes for solar panels, contributing to a reduced "invisible carbon footprint" in the photovoltaic industry. metal.com Furthermore, research is exploring the use of nickel compounds, potentially derived from this compound, in catalysis for environmental applications like water purification. jelsciences.com The recovery of this compound from wastewater streams in industries like stainless steel manufacturing and battery recycling also presents an opportunity for resource recovery and environmental protection. climateglobalnews.comwatercareinnovations.com
Deeper Understanding of Complex Multicomponent Systems Involving this compound
This compound is often involved in complex multicomponent systems, particularly in hydrometallurgical processes and advanced materials. A deeper understanding of the interactions and behaviors of this compound within these systems is crucial for optimizing processes and developing new materials.
Studies are investigating the solubility and behavior of this compound in mixed solutions containing various metal ions and ligands, which is relevant to nickel purification and extraction processes. acs.orgresearchgate.netresearchgate.net Complex formation can significantly influence nickel uptake in processes like ion exchange, and understanding these interactions is key to improving efficiency. researchgate.net Research also involves studying complex crystals containing this compound, such as potassium cobalt-nickel sulfate hexahydrate (K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O), for applications like ultraviolet filters, requiring an understanding of isomorphous replacement and crystallization in multicomponent systems. mdpi.com The presence of impurities like magnesium can impact this compound crystallization and the formation of different solid phases, highlighting the complexity of these systems. researchgate.net
Sustainable Synthesis and Circular Economy Approaches for this compound Production and Utilization
Sustainability and circular economy principles are increasingly guiding research into this compound production and utilization. The focus is on reducing the environmental impact of this compound production and maximizing resource utilization through recycling and waste recovery. metal.comglobalgrowthinsights.comaurubis.defarmonaut.comnickelinstitute.org
Methods for producing "low-carbon this compound" are being developed, involving the use of renewable energy, green chemistry principles to optimize reaction pathways, and circular economy approaches like recycling. metal.comfarmonaut.com Recycling of used nickel batteries and other nickel-containing materials to remanufacture this compound is a key aspect of the circular economy, reducing reliance on primary mining. metal.comglobalgrowthinsights.commarketresearchintellect.comnickelinstitute.org Hydrometallurgical processes are being refined to recover high-purity this compound from recycled materials and waste streams. marketresearchintellect.comwatercareinnovations.com Phytomining, using hyperaccumulator plants to extract metals like nickel from contaminated soils or mineral wastes, is another emerging sustainable synthesis approach for nickel salts, including potentially ammonium (B1175870) this compound hexahydrate. researchgate.net Efforts are also focused on reducing emissions and improving waste management practices in this compound production operations. aurubis.detransportenvironment.orgdigitaloceanspaces.com
Q & A
Q. How can researchers design reproducible synthesis protocols for nickel sulfate hexahydrate (NiSO₄·6H₂O) with minimal impurities?
Methodological Answer:
- Controlled Synthesis: Use stoichiometric ratios of nickel oxide (NiO) and sulfuric acid (H₂SO₄) under reflux conditions, followed by recrystallization in deionized water. Monitor pH (target: 2.5–3.0) to prevent hydroxide precipitation .
- Characterization: Validate purity via X-ray diffraction (XRD), inductively coupled plasma optical emission spectroscopy (ICP-OES), and thermogravimetric analysis (TGA). Report deviations in crystallinity (>95% purity threshold) .
- Data Documentation: Include detailed procedural steps (e.g., temperature gradients, stirring rates) in supplementary materials to enable replication .
Q. What standardized assays are recommended for assessing acute toxicity of this compound in aquatic models?
Methodological Answer:
- Experimental Design: Use Daphnia magna or zebrafish embryos exposed to this compound at concentrations of 0.1–100 mg/L for 48–96 hours. Include negative controls (deionized water) and positive controls (e.g., potassium dichromate) .
- Endpoint Measurement: Quantify mortality, malformations, and oxidative stress markers (e.g., catalase activity, lipid peroxidation). Use ANOVA with post-hoc Tukey tests for dose-response analysis .
- Confounding Factors: Control water hardness and pH to avoid nickel speciation changes affecting toxicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s genotoxicity be resolved across in vitro and in vivo studies?
Methodological Answer:
- Systematic Review: Conduct a meta-analysis of existing studies (e.g., comet assay vs. micronucleus test results) using PRISMA guidelines. Stratify data by exposure duration, cell type, and nickel bioavailability .
- Mechanistic Reconciliation: Compare oxidative DNA damage pathways (e.g., ROS generation via Fenton reactions) against epigenetic modifications (e.g., histone methylation) using gene knockout models .
- Confounding Variables: Account for intracellular glutathione levels and chelating agents (e.g., EDTA) that may mitigate nickel’s effects .
Q. What advanced computational models predict this compound’s environmental fate in soil-plant systems?
Methodological Answer:
- Model Selection: Use PHREEQC for geochemical speciation or HYDRUS-1D for transport modeling. Input parameters include soil pH, organic matter content, and cation exchange capacity (CEC) .
- Validation: Compare predicted nickel bioavailability with empirical data from pot experiments (e.g., lettuce uptake quantified via atomic absorption spectroscopy) .
- Sensitivity Analysis: Identify dominant variables (e.g., soil pH > clay content) using Monte Carlo simulations .
Methodological Challenges
Q. How should researchers address variability in this compound’s electrochemical performance across energy storage studies?
Methodological Answer:
- Standardized Testing: Electrochemical cells with this compound electrolytes should use identical electrode materials (e.g., platinum vs. carbon) and potentiostat settings (scan rate: 1–100 mV/s) .
- Data Normalization: Report specific capacitance (F/g) relative to active material mass and cycle stability over ≥500 charge-discharge cycles .
- Cross-Lab Collaboration: Share raw cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) data via open repositories (e.g., Zenodo) .
Q. What protocols ensure ethical and safe handling of this compound in chronic exposure studies?
Methodological Answer:
- Safety Compliance: Follow OSHA guidelines (PEL: 1 mg/m³ for nickel compounds) and use fume hoods for powder handling. Implement medical surveillance for dermatitis and respiratory symptoms .
- Waste Management: Neutralize nickel waste with sodium carbonate (Na₂CO₃) to precipitate nickel carbonate, followed by filtration and disposal as hazardous waste .
Data Interpretation Frameworks
Q. How can the PICOT framework be adapted for this compound’s therapeutic applications in catalysis?
Methodological Answer:
- PICOT Adaptation:
- Population: Catalytic systems (e.g., hydrogenation reactors).
- Intervention: this compound as a precursor for heterogeneous catalysts.
- Comparison: Alternative nickel sources (e.g., nickel chloride).
- Outcome: Turnover frequency (TOF) and selectivity (% yield).
- Time: Catalyst lifetime over 100 reaction cycles .
- Statistical Reporting: Use Kaplan-Meier curves for catalyst deactivation analysis .
Q. What meta-analytical tools reconcile discrepancies in this compound’s role in alloy corrosion resistance?
Methodological Answer:
- Data Aggregation: Compile polarization resistance (Rp) and corrosion current density (Icorr) from electrochemical tests. Use random-effects models to account for inter-study heterogeneity .
- Microstructural Correlation: Cross-reference corrosion data with SEM-EDS results on nickel distribution in alloy matrices .
Emerging Research Directions
Q. How can machine learning optimize this compound synthesis for targeted crystallite sizes?
Methodological Answer:
- Dataset Curation: Train models on synthesis parameters (e.g., pH, temperature) and XRD-derived crystallite sizes (Scherrer equation) .
- Algorithm Selection: Use gradient-boosted regression trees (GBRT) to predict size distributions, validated via leave-one-out cross-validation (LOOCV) .
Q. What multi-omics approaches elucidate this compound’s impact on microbial consortia in bioremediation?
Methodological Answer:
- Metagenomics: Profile microbial diversity via 16S rRNA sequencing in nickel-contaminated soils .
- Metabolomics: Identify nickel-chelating metabolites (e.g., siderophores) via LC-MS .
Tables for Key Parameters
| Parameter | Recommended Range | Analytical Method | Reference |
|---|---|---|---|
| Acute Toxicity (LC₅₀) | 8–12 mg/L (Daphnia magna) | OECD Test 202 | |
| Electrochemical Stability | >500 cycles (80% capacitance) | Cyclic Voltammetry | |
| Soil Bioavailability (Ni²⁺) | pH-dependent (optimum: 6–7) | DGT (Diffusive Gradients) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
